2-Methyldecanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methyldecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O2/c1-3-4-5-6-7-8-9-10(2)11(12)13/h10H,3-9H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAOSCTYRONNFTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90275881, DTXSID40884902 | |
| Record name | 2-Methyldecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90275881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Decanoic acid, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40884902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24323-23-7, 137765-21-0 | |
| Record name | 2-Methyldecanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24323-23-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Decanoic acid, 2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024323237 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Decanoic acid, 2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Methyldecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90275881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Decanoic acid, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40884902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyldecanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.952 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What are the physical properties of 2-Methyldecanoic acid?
Physical Properties, Stereochemistry, and Analytical Characterization
Executive Summary
2-Methyldecanoic acid (CAS: 24323-23-7) is a branched-chain fatty acid (BCFA) of significant interest in chemical ecology and drug delivery.[1] Unlike linear decanoic acid (capric acid), the introduction of a methyl group at the
In drug development, this moiety serves as a critical chiral synthon.[1] The C2 stereocenter creates enantiomeric specificity that influences protein binding and metabolic stability, often retarding
Chemical Identity & Structural Analysis[1][2][3][4]
The molecule consists of a ten-carbon backbone with a methyl branch at the second carbon, creating a total carbon count of eleven (C11).[1]
| Identifier | Value |
| IUPAC Name | 2-Methyldecanoic acid |
| Common Synonyms | |
| CAS Number | 24323-23-7 (Racemic) |
| Molecular Formula | |
| Molecular Weight | 186.29 g/mol |
| SMILES | CCCCCCCCC(C)C(=O)O |
| InChI Key | SAOSCTYRONNFTC-UHFFFAOYSA-N |
Stereochemical Configuration
The C2 position is a chiral center.[1] While often supplied as a racemate, the biological activity (e.g., in pheromone signaling or drug receptor interaction) is frequently enantioselective.[1]
Figure 1: Stereochemical divergence of 2-methyldecanoic acid. The C2 methyl group creates enantiomers that exhibit distinct biological pharmacokinetics.
Physicochemical Profile
The following data represents the standard values for the racemic acid. Note the high boiling point and lipophilicity, which dictate handling requirements (e.g., vacuum distillation for purification).[1]
Table 1: Physical Properties
| Property | Value | Conditions/Context |
| Physical State | Liquid | @ 25°C (Standard Pressure) |
| Boiling Point | 278°C - 289°C | @ 760 mmHg (Predicted/Est.)[1][2][3][4] |
| Density | 0.908 g/mL | @ 25°C |
| Refractive Index ( | 1.444 | @ 20°C |
| Flash Point | ~154°C | Closed Cup |
| Vapor Pressure | ~0.001 mmHg | @ 25°C (Low volatility) |
Table 2: Thermodynamic & Solubility Parameters
| Property | Value | Significance in Formulation |
| Lipophilicity (LogP) | 4.1 - 4.5 | Highly lipophilic; crosses blood-brain barrier easily.[1] |
| Acid Dissociation ( | 4.83 ± 0.20 | Typical for carboxylic acids; exists as anion at physiological pH (7.4).[1] |
| Water Solubility | ~20 mg/L | Practically insoluble; requires surfactant or co-solvent (DMSO/Ethanol).[1] |
| H-Bond Donors/Acceptors | 1 / 2 | Moderate capacity for hydrogen bonding.[1] |
Technical Analysis: The "Branching Effect"
Expert Insight: Why choose 2-methyldecanoic acid over decanoic acid? The introduction of the methyl group at C2 exerts a "steric clash" that prevents the efficient packing observed in straight-chain fatty acids (SCFAs).[1]
-
Melting Point Depression: While decanoic acid is a solid at room temperature (MP ~31°C), 2-methyldecanoic acid is a liquid.[1] This makes it a superior solvent or liquid carrier in lipid-based formulations.[1]
-
Metabolic Resistance: The
-methyl group sterically hinders the acyl-CoA dehydrogenase enzyme, the first step in -oxidation.[1] This prolongs the half-life of the molecule in biological systems compared to linear fatty acids [1].[1]
Experimental Protocol: Analytical Characterization
Context: Direct Gas Chromatography (GC) of free fatty acids (FFAs) like 2-methyldecanoic acid is prone to peak tailing and adsorption due to the polar carboxylic acid group.[1] Self-Validating Protocol: To ensure accurate quantification and identification, the acid must be derivatized into its volatile methyl ester (FAME) form.[1]
Workflow: Acid-Catalyzed Methylation (FAME Synthesis)[1]
Figure 2: Derivatization workflow for converting 2-methyldecanoic acid to its methyl ester for GC-MS analysis.
Step-by-Step Methodology
-
Preparation: Dissolve 10 mg of 2-methyldecanoic acid in a reaction vial.
-
Derivatization: Add 1 mL of Boron Trifluoride (
) in methanol (14% w/v). -
Incubation: Cap the vial tightly (Teflon-lined cap) and heat at 60°C for 10 minutes.
-
Validation: The solution should remain clear. Cloudiness indicates incomplete dissolution or contamination.[1]
-
-
Extraction: Cool to room temperature. Add 1 mL of n-hexane followed by 1 mL of saturated NaCl solution (brine).
-
Phase Separation: Vortex vigorously for 30 seconds. Allow layers to separate (or centrifuge at 2000 rpm for 2 mins).
-
Analysis: Transfer the top hexane layer (containing the 2-methyldecanoate) to a GC vial.
-
Expected Result: On a non-polar column (e.g., DB-5ms), the methyl ester will elute earlier and with a sharper peak shape than the free acid.[1]
-
Safety & Handling (SDS Summary)
-
GHS Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).[1]
-
Handling: Wear nitrile gloves and safety glasses.[1] Work in a fume hood due to the potential for organic vapor generation upon heating.[1]
-
Storage: Store at room temperature in a tightly sealed container. Hygroscopic nature is minimal, but oxidation can occur over prolonged periods; nitrogen overlay is recommended for long-term storage of high-purity standards.[1]
References
-
PubChem. (n.d.).[1][5] Decanoic acid, 2-methyl- (Compound). National Library of Medicine.[1] Retrieved October 26, 2023, from [Link][1]
-
The Good Scents Company. (n.d.).[1][4] 2-methyl decanoic acid.[1][5][6][2][3][7][8] Retrieved October 26, 2023, from [Link][1]
-
NIST Chemistry WebBook. (n.d.).[1][8] 2-Methyldecanoic acid.[1][5][6][2][3][7][8] National Institute of Standards and Technology.[1] Retrieved October 26, 2023, from [Link][1]
Sources
- 1. Decanoic acid, methyl ester (CAS 110-42-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. 2-methyldecanoic acid | 24323-23-7 [chemnet.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. 2-Methylbutanoic Acid | C5H10O2 | CID 8314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Decanoic acid, 2-methyl- | C11H22O2 | CID 91167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-METHYL DECANOIC ACID | 24323-23-7 [chemicalbook.com]
- 7. CAS 24323-23-7: 2-Methyldecanoic acid | CymitQuimica [cymitquimica.com]
- 8. 2-methyl decanoic acid, 24323-23-7 [thegoodscentscompany.com]
An In-depth Technical Guide to the Chemical Structure and Isomers of 2-Methyldecanoic Acid
Abstract
This technical guide provides a comprehensive examination of 2-methyldecanoic acid, a branched-chain fatty acid with significant implications in various industrial and research settings. The document delves into the fundamental chemical structure, physicochemical properties, and, most critically, the stereoisomerism of this molecule. Due to the chiral center at the C2 position, 2-methyldecanoic acid exists as a pair of enantiomers: (R)-2-methyldecanoic acid and (S)-2-methyldecanoic acid. This guide will explore the synthesis of the racemic mixture, with a focus on the malonic ester synthesis, and detail the principles and a generalized protocol for the chiral resolution of its enantiomers via High-Performance Liquid Chromatography (HPLC). Furthermore, we will discuss the analytical characterization of 2-methyldecanoic acid and the potential applications of both the racemic mixture and its purified enantiomers in fields such as lubricants and cosmetics. While specific biological activities of the individual enantiomers are not extensively documented in current literature, this guide will address the well-established principle of differential biological effects of enantiomers, a cornerstone of modern drug development.
Introduction: The Significance of Branched-Chain Fatty Acids and Chirality
Branched-chain fatty acids (BCFAs) are a class of lipids characterized by one or more alkyl branches on the carbon chain.[1] This structural feature imparts unique physicochemical properties compared to their linear counterparts, such as lower melting points and enhanced oxidative stability. These characteristics make BCFAs valuable components in various industrial formulations, including lubricants, surfactants, and cosmetics.[1]
2-Methyldecanoic acid, a C11 fatty acid with a methyl group at the alpha-position, is a prime example of a BCFA. Its structure, however, presents an additional layer of complexity and potential for functional specificity: chirality. The C2 carbon of 2-methyldecanoic acid is a stereocenter, meaning it exists in two non-superimposable mirror-image forms known as enantiomers. These are designated as (R)- and (S)-2-methyldecanoic acid.
In the realms of pharmacology and materials science, it is a fundamental principle that enantiomers of a chiral compound can exhibit markedly different biological activities and physical properties. This guide, therefore, aims to provide researchers, scientists, and drug development professionals with a detailed understanding of the chemical structure, synthesis, separation, and potential applications of 2-methyldecanoic acid and its stereoisomers.
Chemical Structure and Physicochemical Properties
2-Methyldecanoic acid is a saturated fatty acid with the molecular formula C₁₁H₂₂O₂.[2] Its structure consists of a ten-carbon decanoic acid backbone with a methyl group substituted at the second carbon atom.
IUPAC Nomenclature and Structural Representation
-
IUPAC Name: 2-methyldecanoic acid
-
Synonyms: α-Methylcapric acid, 2-Methylcapric acid[1]
-
CAS Number: 24323-23-7 (for the racemic mixture)[1]
The presence of a chiral center at the C2 position gives rise to two enantiomers:
-
(R)-2-methyldecanoic acid
-
(S)-2-methyldecanoic acid
Physicochemical Data
The following table summarizes the key physicochemical properties of racemic 2-methyldecanoic acid. It is important to note that while properties like molecular weight are identical for both enantiomers, other properties such as optical rotation will be equal in magnitude but opposite in sign.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₂₂O₂ | [2] |
| Molecular Weight | 186.29 g/mol | [2] |
| Appearance | Liquid | [1] |
| Boiling Point | 289.35 °C (estimated) | [3] |
| Solubility in Water | 20.85 mg/L at 25 °C (estimated) | [3] |
| logP (o/w) | 4.108 (estimated) | [3] |
Isomers of 2-Methyldecanoic Acid: A Focus on Stereochemistry
The presence of a single chiral center at the C2 carbon in 2-methyldecanoic acid results in the existence of two stereoisomers, which are enantiomers of each other.
Caption: Relationship between racemic 2-methyldecanoic acid and its enantiomers.
The Significance of Enantiomers in Biological Systems
Enantiomers possess identical physical and chemical properties in an achiral environment. However, in a chiral environment, such as the biological systems of living organisms, they can interact differently with chiral molecules like enzymes and receptors. This can lead to significant differences in their pharmacological, toxicological, and metabolic profiles. While specific data for the enantiomers of 2-methyldecanoic acid are not widely reported, the principle of enantiomer-specific biological activity is a well-established concept in drug development.
Synthesis of 2-Methyldecanoic Acid
The synthesis of 2-methyldecanoic acid can be approached through various methods. For the preparation of the racemic mixture, the malonic ester synthesis is a robust and well-documented strategy.[4]
Racemic Synthesis: Malonic Ester Synthesis
The malonic ester synthesis is a versatile method for preparing carboxylic acids. It involves the alkylation of diethyl malonate, followed by hydrolysis and decarboxylation.
Experimental Protocol: Malonic Ester Synthesis of 2-Methyldecanoic Acid
-
Deprotonation: Diethyl malonate is treated with a strong base, such as sodium ethoxide, to form a resonance-stabilized enolate.[4]
-
First Alkylation: The enolate is reacted with a primary alkyl halide, in this case, 1-bromooctane, via an SN2 reaction to introduce the octyl group at the α-carbon.
-
Second Deprotonation: The resulting mono-alkylated malonic ester is treated again with a strong base to form a new enolate.
-
Second Alkylation: The enolate is then reacted with a methyl halide, such as methyl iodide, to introduce the methyl group.
-
Hydrolysis and Decarboxylation: The dialkylated malonic ester is hydrolyzed with a strong acid (e.g., HCl) and heated. This process converts the ester groups to carboxylic acids and subsequently leads to the loss of one carboxyl group as carbon dioxide, yielding the final product, 2-methyldecanoic acid.[4]
Sources
Unlocking Chemical Conversations: A Technical Guide to 2-Methyldecanoic Acid as a Pheromone Component
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of 2-methyldecanoic acid, a chiral branched-chain fatty acid, and its emerging role as a component of chemical signaling in mammals. Moving beyond a simple overview, this document synthesizes current knowledge, explains the causality behind experimental methodologies, and provides detailed protocols to empower researchers in this fascinating area of chemical ecology.
Introduction: The Language of Molecules
Pheromones are chemical signals that trigger innate behavioral or physiological responses in members of the same species. These molecules, ranging from simple volatile compounds to complex proteins, govern a wide array of social interactions, including territoriality, mate attraction, and alarm signaling. The specificity of these signals is often encoded in their precise chemical structure, including stereochemistry. For chiral molecules, the spatial arrangement of atoms can dramatically alter or abolish biological activity, making the study of individual enantiomers a critical aspect of pheromone research.
2-Methyldecanoic acid, a C11 branched-chain fatty acid, has been identified as a component in the scent marks of several carnivorous mammals, suggesting its involvement in this intricate chemical communication. Its chirality, with (R) and (S) enantiomers, presents a compelling case for investigating the stereospecificity of its potential pheromonal function.
Physicochemical Properties of 2-Methyldecanoic Acid
Understanding the physical characteristics of 2-methyldecanoic acid is fundamental to developing effective methods for its extraction, analysis, and use in behavioral assays.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₂O₂ | [CymitQuimica] |
| Molecular Weight | 186.29 g/mol | [CymitQuimica] |
| CAS Number | 24323-23-7 (for the racemate) | [CymitQuimica] |
| Boiling Point | ~289 °C (estimated) | [The Good Scents Company] |
| Solubility | Insoluble in water; soluble in organic solvents | [CymitQuimica] |
The long carbon chain and the presence of a methyl branch contribute to its lipophilic nature, making it suitable for inclusion in the lipid-rich secretions used for scent marking. Its relatively low volatility suggests it may function as a long-lasting signal in a territorial context.
Biological Role and Occurrence
2-Methyldecanoic acid has been identified as a significant component in the chemical communication systems of at least two species in the order Carnivora.
Bengal Tiger (Panthera tigris tigris)
In a comprehensive analysis of the territorial marking fluid of male Bengal tigers, 2-methyldecanoic acid was identified as one of several chiral carboxylic acids.[1] This fluid, a mixture of urine and lipid-rich secretions, is used to demarcate territory. Crucially, the study found that the 2-methyldecanoic acid present was a racemate , meaning both the (R) and (S) enantiomers were present in roughly equal amounts.[1] This finding is significant as it suggests several possibilities: the tiger's olfactory system may respond to the racemic mixture as a whole, both enantiomers may convey different information, or one enantiomer may be active while the other is a metabolic byproduct. To date, no behavioral studies have been published that test the response of tigers to synthetic 2-methyldecanoic acid, which remains a critical knowledge gap.
Wolverine (Gulo gulo)
In an analysis of the potent anal gland secretions of wolverines, used for territorial marking and sexual signaling, 2-methyldecanoic acid was tentatively identified as one of only six compounds common to all animals sampled.[2] This suggests a fundamental role for this compound in the chemical "signature" of the wolverine.[2] As with the tiger, the specific behavioral function and the enantiomeric composition of 2-methyldecanoic acid in wolverine secretions have not yet been reported.
Biosynthesis of 2-Methyl-Branched Fatty Acids
The biosynthesis of fatty acids is a well-understood process, typically starting with acetyl-CoA and involving the iterative addition of two-carbon units from malonyl-CoA.[3] The formation of branched-chain fatty acids, however, requires specialized enzymatic pathways.
For α-methyl branched-chain fatty acids like 2-methyldecanoic acid, the biosynthesis is thought to involve the substitution of malonyl-CoA with methylmalonyl-CoA during the elongation process. The methylmalonyl-CoA is derived from propionyl-CoA, which can be formed from the metabolism of certain amino acids (isoleucine, valine, threonine, and methionine) or odd-chain fatty acids.
The key steps are:
-
Priming: The fatty acid synthase complex is primed with an acyl-CoA starter unit.
-
Elongation: Instead of exclusively using malonyl-CoA for chain elongation, the fatty acid synthase incorporates a methylmalonyl-CoA unit at the alpha position.
-
Further Elongation: Subsequent elongation steps may proceed with standard malonyl-CoA units to build the rest of the carbon chain.
-
Termination: The completed fatty acid is cleaved from the synthase complex.
Caption: Biosynthesis of 2-methyl branched-chain fatty acids.
Analytical Methodologies: Identification and Chiral Determination
The analysis of 2-methyldecanoic acid from complex biological matrices requires robust extraction, derivatization, and chromatographic techniques. The determination of its enantiomeric ratio is paramount for understanding its potential biological significance.
Sample Extraction and Preparation
Given its lipophilic nature, 2-methyldecanoic acid is typically extracted from biological samples (e.g., scent gland secretions, urine-lipid mixtures) using organic solvents.
Protocol: Solvent-Assisted Extraction
-
Sample Collection: Collect scent mark deposits or glandular secretions into a vial containing a suitable organic solvent (e.g., dichloromethane or hexane).
-
Extraction: Vortex the sample for 2-3 minutes to ensure thorough mixing and extraction of lipids and fatty acids into the solvent.
-
Centrifugation: Centrifuge the sample to pellet any solid debris.
-
Isolation: Carefully transfer the supernatant to a clean vial.
-
Concentration: If necessary, concentrate the extract under a gentle stream of nitrogen to a smaller volume.
Rationale: This protocol uses a non-polar solvent to selectively extract lipids, including fatty acids, from the aqueous and proteinaceous components of the scent mark.
Derivatization for Gas Chromatography (GC) Analysis
Due to the polar carboxylic acid group, direct analysis of 2-methyldecanoic acid by GC can result in poor peak shape and low sensitivity. Derivatization to a less polar ester is therefore a mandatory step.
Protocol: Methyl Ester Derivatization
-
Reagent Preparation: Prepare a solution of 2M methanolic HCl by carefully adding acetyl chloride to anhydrous methanol.
-
Reaction: Add 100 µL of the methanolic HCl to the dried extract.
-
Incubation: Seal the vial and heat at 60°C for 30 minutes.[4]
-
Drying: After cooling, evaporate the solvent completely under a stream of nitrogen.
-
Reconstitution: Reconstitute the derivatized sample in a small volume of hexane or isooctane for GC-MS analysis.[5]
Rationale: This two-step process converts the carboxylic acid to its methyl ester, which is more volatile and thermally stable, making it ideal for GC analysis.[4]
Enantioselective Analysis by Chiral GC-MS
To separate and quantify the (R) and (S) enantiomers, a gas chromatograph equipped with a chiral stationary phase is required. Cyclodextrin-based columns are particularly effective for this purpose.
Protocol: Chiral GC-MS Analysis
-
Instrument Setup:
-
GC: Agilent 7890B or equivalent.
-
Column: Cyclodextrin-based chiral capillary column (e.g., Chirasil-Val).
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet: Split/splitless injector.
-
Oven Program: Start at a low temperature (e.g., 60°C) and ramp to a higher temperature (e.g., 220°C) to ensure separation.
-
MS: Agilent 5977A or equivalent, operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.
-
-
Injection: Inject 1 µL of the derivatized sample.
-
Data Acquisition: Monitor characteristic ions for the 2-methyldecanoate methyl ester.
-
Quantification: Integrate the peak areas for the (R) and (S) enantiomers to determine the enantiomeric ratio.
Rationale: The chiral stationary phase interacts differently with the two enantiomers, causing them to travel through the column at different rates and thus be separated in time. Mass spectrometry provides sensitive and selective detection.
Caption: Workflow for the chiral analysis of 2-methyldecanoic acid.
Olfactory Reception
The detection of fatty acids, including branched-chain variants, is mediated by olfactory receptors (ORs), a large family of G-protein coupled receptors. While the specific receptors for 2-methyldecanoic acid have not yet been deorphanized, studies in mice have shown that certain ORs are tuned to respond to short- and medium-chain carboxylic acids.[6] For example, the murine receptor Olfr78 is activated by short-chain fatty acids like acetate and propionate.[7] It is plausible that one or more homologous receptors in tigers and wolverines are responsible for detecting 2-methyldecanoic acid. The racemic nature of this compound in tiger scent marks raises the intriguing possibility that two different enantiomer-specific receptors may be involved, or that a single receptor is activated by both enantiomers.
Caption: A generalized olfactory signaling pathway.
Behavioral Bioassays: Proving Pheromonal Activity
The definitive proof of a pheromone's function lies in a well-designed behavioral bioassay. While no such studies have been published for 2-methyldecanoic acid in the relevant species, a standard approach can be outlined.
Protocol: Resident-Intruder Behavioral Bioassay
-
Subject Acclimation: House a territorial male (the "resident") in a large enclosure and allow it to establish its territory.
-
Stimulus Preparation: Prepare stimuli consisting of a neutral object (e.g., a log) scented with:
-
a) A control solvent.
-
b) Racemic 2-methyldecanoic acid.
-
c) (R)-2-methyldecanoic acid.
-
d) (S)-2-methyldecanoic acid.
-
-
Stimulus Presentation: Introduce the scented objects one at a time into the resident's enclosure.
-
Behavioral Observation: Record and quantify behaviors such as:
-
Latency to approach: How long it takes the resident to investigate the object.
-
Investigation time: The duration of sniffing and licking.
-
Over-marking: The frequency with which the resident scent-marks on or near the object.
-
Aversive/Aggressive behaviors: Any signs of avoidance or aggression.
-
-
Data Analysis: Statistically compare the behavioral responses to the different stimuli.
Rationale: This assay would determine if 2-methyldecanoic acid elicits a behavioral response, and whether this response is enantiomer-specific. An increase in over-marking, for example, would strongly suggest a role in territorial maintenance.[8]
Synthesis of Enantiomers
The availability of enantiomerically pure (R)- and (S)-2-methyldecanoic acid is essential for conducting definitive behavioral bioassays and for further research. Asymmetric synthesis provides a reliable route to these compounds. One established method is the asymmetric hydrogenation of a suitable precursor, such as tiglic acid, using a chiral catalyst.
Protocol: Asymmetric Hydrogenation Approach
-
Precursor: Start with an achiral precursor such as 2-methyl-2-decenoic acid.
-
Catalyst System: Employ a chiral ruthenium-BINAP catalyst system. The choice of (R)- or (S)-BINAP will determine the stereochemistry of the product.
-
Hydrogenation: Perform the hydrogenation reaction under a pressurized hydrogen atmosphere.
-
Purification: Purify the resulting 2-methyldecanoic acid by chromatography.
-
Chiral Analysis: Verify the enantiomeric excess of the product using the chiral GC-MS method described previously.
Rationale: The chiral catalyst creates a chiral environment for the reaction, leading to the preferential formation of one enantiomer over the other. This method is a powerful tool for accessing optically active compounds.
Future Directions and Conclusion
The identification of racemic 2-methyldecanoic acid in the territorial scent marks of the Bengal tiger opens up a new avenue of research in mammalian chemical communication. While its presence is established, its function remains to be elucidated.
Key research questions to be addressed include:
-
What is the specific behavioral response of tigers and wolverines to racemic and enantiomerically pure 2-methyldecanoic acid?
-
What is the enantiomeric composition of 2-methyldecanoic acid in wolverine secretions and other species where it may be present?
-
Which specific olfactory receptors are responsible for detecting 2-methyldecanoic acid, and are they enantioselective?
-
What is the precise enzymatic pathway and regulatory mechanism for the biosynthesis of α-methyl branched-chain fatty acids in these species?
Answering these questions will not only deepen our understanding of chemical communication in these charismatic megafauna but also provide valuable insights for conservation efforts, such as the development of synthetic scent lures for population monitoring. The protocols and methodologies outlined in this guide provide a robust framework for researchers to begin to unravel the complex chemical conversations in which 2-methyldecanoic acid plays a part.
References
-
Moos, M., Cvačka, J., & Šimek, P. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Amino acids, 53(4), 635–646. Available at: [Link]
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Wikipedia contributors. (2024). Wolverine. Wikipedia. Available at: [Link]
- Zenkevich, I. G. (2005). Acids: Derivatization for GC Analysis.
-
Šimek, P., & Moos, M. (2024). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. Methods in Molecular Biology, 2800, 137-150. Available at: [Link]
-
Schieberle, P., & Buettner, A. (2018). Enantiomeric ratios of 2-methylbutanoic acid and its methyl ester: Elucidation of novel biogenetic pathways towards (R). Food chemistry, 266, 233–239. Available at: [Link]
-
Tsikas, D. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Metabolites, 11(3), 183. Available at: [Link]
-
Brennan, P. A. (2010). Pheromones and mammalian behavior. In The Neurobiology of Olfaction. CRC Press/Taylor & Francis. Available at: [Link]
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Burger, B. V., Le Roux, M., Spies, H. S., Truter, V., & Byers, J. A. (2008). Chemical characterization of territorial marking fluid of male Bengal tiger, Panthera tigris. Journal of chemical ecology, 34(5), 659–671. Available at: [Link]
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Wyatt, T. D. (2014). Pheromones & animal behaviour: proteins and peptides, signals and signatures. YouTube. Available at: [Link]
- LibreTexts. (2021). Fatty Acid Biosynthesis. Chemistry LibreTexts.
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ResearchGate. (n.d.). The Synthesis of the High-Potency Sweetener, NC-00637. Part 1: The Synthesis of (S)-2-Methylhexanoic Acid. ResearchGate. Available at: [Link]
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Pluznick, J. L., Protzko, R. J., Gevorgyan, H., Peterlin, Z., Sipos, A., Han, J., ... & Firestein, S. (2013). Olfactory receptor responding to gut microbiota-derived signals plays a role in renin secretion and blood pressure regulation. Proceedings of the National Academy of Sciences, 110(11), 4410-4415. Available at: [Link]
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Contreras, H. N., Parra-Garcés, M. I., & Zúñiga, G. E. (2022). Tools in the Investigation of Volatile Semiochemicals on Insects: From Sampling to Statistical Analysis. Insects, 13(10), 868. Available at: [Link]
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Jordan, N. R., et al. (2022). Common scents? A review of potentially shared chemical signals in the order Carnivora. Mammal Review, 52(4), 498-513. Available at: [Link]
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de March, C. A., et al. (2017). Rapid Deorphanization of Human Olfactory Receptors in Yeast. ACS chemical biology, 12(9), 2341–2348. Available at: [Link]
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Janssen, M. H., & Medema, M. H. (2013). Fatty Acid Biosynthesis Revisited: Structure Elucidation and Metabolic Engineering. ChemBioChem, 14(15), 1933-1941. Available at: [Link]
- Google Patents. (n.d.). Process for preparing 2-methylpyrrolidine and specific enantiomers thereof.
-
The Good Scents Company. (n.d.). 2-methyl decanoic acid. Available at: [Link]
- Weiss, A., et al. (2022). Novel trends on semiochemicals and semiophysicals for insect science and management. Journal of Pest Science, 95(1), 163-166.
-
Kimura, I., et al. (2021). Gut microbial short-chain fatty acids-mediated olfactory receptor 78 stimulation promotes anorexigenic gut hormone peptide YY secretion in mice. The Journal of physiological sciences, 71(1), 1-11. Available at: [Link]
-
Oka, Y., et al. (2009). Molecular receptive range variation among mouse odorant receptors for aliphatic carboxylic acids. Journal of neurochemistry, 109(1), 193–202. Available at: [Link]
- Wyatt, T. D. (2017). Pheromones and animal behavior: Chemical signals and signatures, second edition. Cambridge University Press.
-
ResearchGate. (n.d.). New process of synthesis of 2-methyl-2-pentenoic acid. ResearchGate. Available at: [Link]
- Medh, J. D. (n.d.). Fatty Acid Biosynthesis.
-
Encyclopedia.pub. (2023). Fatty Acids of Biomembranes. Encyclopedia.pub. Available at: [Link]
- Dulac, C., & Torello, A. T. (2003). Mammalian pheromones. Current opinion in neurobiology, 13(4), 468-474.
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-
ResearchGate. (n.d.). Common Scents? A review of potentially shared chemical signals in the Order Carnivora. ResearchGate. Available at: [Link]
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-
AK LECTURES. (2021). Fatty Acid Biosynthesis. YouTube. Available at: [Link]
-
Millesi, E., et al. (2022). Chemogenetics defines a short-chain fatty acid receptor gut–brain axis. eLife, 11, e75482. Available at: [Link]
-
The Good Scents Company. (n.d.). 2-methyl decanoic acid. Available at: [Link]
-
Adipietro, K. A., et al. (2014). The state of the art of odorant receptor deorphanization: A report from the orphanage. Neuroscience, 259, 121-133. Available at: [Link]
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Unveiling the Enigmatic Potential: A Technical Guide to the Biological Activities of 2-Methyldecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methyldecanoic acid, a branched-chain fatty acid (BCFA), remains a molecule of significant interest yet underexplored potential. While its straight-chain counterpart, decanoic acid, has been the subject of extensive research, 2-methyldecanoic acid's biological activities are largely inferred from its chemical properties and its established role as a semiochemical in the animal kingdom. This technical guide synthesizes the current, albeit limited, understanding of 2-methyldecanoic acid, providing a comprehensive overview of its known attributes and a forward-looking perspective on its potential therapeutic applications. By examining the broader class of BCFAs and the well-documented activities of decanoic acid, we aim to equip researchers with the foundational knowledge and experimental frameworks necessary to unlock the biological secrets of this intriguing fatty acid.
Physicochemical Properties and Synthesis
2-Methyldecanoic acid is a saturated fatty acid with a methyl group at the alpha-position.[1] This branching imparts distinct physical and chemical properties compared to its linear isomer, decanoic acid.[1]
| Property | Value |
| Molecular Formula | C₁₁H₂₂O₂ |
| Molecular Weight | 186.29 g/mol |
| CAS Number | 24323-23-7 |
| Appearance | Colorless liquid |
| Boiling Point | 289.35 °C (estimated) |
| Water Solubility | 20.85 mg/L at 25 °C (estimated) |
| LogP | 4.108 (estimated) |
Table 1: Physicochemical properties of 2-Methyldecanoic acid. Data sourced from The Good Scents Company.[1]
The synthesis of 2-methyldecanoic acid can be achieved through various organic chemistry routes, often involving the alkylation of decanoic acid derivatives. For research purposes, it is commercially available from several chemical suppliers.
Established Biological Role: A Pheromonal Signal
To date, the most well-documented biological function of 2-methyldecanoic acid is in chemical communication among mammals. It has been identified as a key volatile compound in the anal glands of wolverines (Gulo gulo) and in the territorial marking fluid of male Bengal tigers (Panthera tigris).[1] This strongly suggests a role as a pheromone, conveying information about territory, identity, or reproductive status.[1]
Pheromones can elicit both rapid behavioral changes (releaser effects) and long-term physiological alterations (primer effects) in receiving individuals.[2] The specific physiological responses to 2-methyldecanoic acid in these species have not been fully elucidated but likely involve activation of specific olfactory receptors leading to downstream neural signaling.
Potential Biological Activities: An Inferential Approach
Direct experimental evidence for the biological activities of 2-methyldecanoic acid in humans is scarce. However, by examining the known effects of the broader class of branched-chain fatty acids (BCFAs) and its straight-chain analog, decanoic acid, we can postulate several promising avenues for future research. BCFAs are increasingly recognized for their diverse biological roles, including anti-inflammatory, anti-cancer, and metabolic modulatory effects.[3][4][5]
Potential Metabolic Modulatory Effects
Medium-chain fatty acids (MCFAs), including decanoic acid, are known to be readily metabolized and can cross the blood-brain barrier.[6][7] They serve as an alternative energy source for the brain and have shown beneficial effects in various neurological and metabolic disorders.[6][7][8]
It is plausible that 2-methyldecanoic acid shares some of these metabolic properties. Its branched structure might influence its rate and pathway of metabolism compared to decanoic acid.
Hypothetical Signaling Pathway for Metabolic Modulation
Caption: Potential metabolic pathways of 2-methyldecanoic acid.
Potential Antimicrobial and Anti-biofilm Activity
Decanoic acid possesses significant antibacterial and antifungal properties.[9][10] It can disrupt microbial cell membranes and inhibit biofilm formation.[10] The structural similarity of 2-methyldecanoic acid suggests it may also exhibit antimicrobial effects. The methyl group could potentially enhance its lipophilicity, which may influence its interaction with microbial membranes.
Potential Anti-inflammatory and Immunomodulatory Effects
Fatty acids are known to modulate inflammatory responses through various mechanisms, including the inhibition of pro-inflammatory signaling pathways like NF-κB and activation of G protein-coupled receptors such as GPR120.[11] BCFAs have demonstrated anti-inflammatory properties in preclinical models.[3][4] Investigating whether 2-methyldecanoic acid can modulate these pathways is a critical area for future research.
Hypothetical Anti-inflammatory Signaling Cascade
Caption: Postulated anti-inflammatory mechanism of 2-methyldecanoic acid.
Experimental Protocols for Investigating Biological Activities
To validate the therapeutic potential of 2-methyldecanoic acid, rigorous experimental investigation is required. The following are proposed protocols adapted from standard methodologies.
In Vitro Antimicrobial Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of 2-methyldecanoic acid against pathogenic bacteria and fungi.
Methodology:
-
Preparation of Stock Solution: Dissolve 2-methyldecanoic acid in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Microorganism Culture: Grow bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains to mid-log phase in appropriate broth media.
-
Microdilution Assay:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the 2-methyldecanoic acid stock solution in broth.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive (microorganism in broth) and negative (broth only) controls.
-
Incubate the plates at the optimal temperature for the microorganism for 18-24 hours.
-
-
MIC Determination: The MIC is the lowest concentration of 2-methyldecanoic acid that completely inhibits visible growth of the microorganism.
-
MBC Determination:
-
Subculture aliquots from wells showing no visible growth onto agar plates.
-
Incubate the plates for 24-48 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
-
Assessment of Anti-inflammatory Activity in Macrophages
Objective: To evaluate the effect of 2-methyldecanoic acid on the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.
Methodology:
-
Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in complete DMEM medium.
-
Cell Treatment:
-
Seed the cells in 24-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of 2-methyldecanoic acid for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
-
Nitric Oxide (NO) Measurement: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent, as an indicator of NO production.
-
Cytokine Analysis: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the culture supernatant using ELISA kits.
-
Western Blot Analysis: Analyze the expression and phosphorylation of key proteins in the NF-κB signaling pathway (e.g., IκBα, p65) in cell lysates.
Experimental Workflow for In Vitro Anti-inflammatory Assay
Caption: Workflow for assessing anti-inflammatory effects.
Future Directions and Conclusion
The biological activities of 2-methyldecanoic acid represent a significant uncharted area in lipid research. While its role as a pheromone is established, its potential as a therapeutic agent is largely speculative but grounded in the known bioactivities of related fatty acids. Future research should focus on:
-
Direct investigation of its metabolic fate and effects in relevant cell and animal models of metabolic and neurological diseases.
-
Comprehensive screening of its antimicrobial spectrum and its potential to combat antibiotic-resistant pathogens.
-
Elucidation of its immunomodulatory mechanisms and its potential application in inflammatory conditions.
References
-
Valente, S., Conte, E., Gnoni, G. V., & Siculella, L. (2020). Decanoic Acid and Not Octanoic Acid Stimulates Fatty Acid Synthesis in U87MG Glioblastoma Cells: A Metabolomics Study. Frontiers in Neuroscience, 14, 788. [Link]
-
Valente, S., Conte, E., Gnoni, G. V., & Siculella, L. (2020). Decanoic Acid and Not Octanoic Acid Stimulates Fatty Acid Synthesis in U87MG Glioblastoma Cells: A Metabolomics Study. ResearchGate. [Link]
-
The Good Scents Company. (n.d.). 2-methyl decanoic acid. Retrieved from [Link]
-
Wauters, J., et al. (2007). A honey bee odorant receptor for the queen substance 9-oxo-2-decenoic acid. Proceedings of the National Academy of Sciences, 104(36), 14513-14517. [Link]
-
Gorzalski, A., et al. (2013). The Pheromone Landscape of Apis mellifera: Caste-Determined Chemical Signals and Their Influence on Social Dynamics. MDPI. [Link]
-
Wen, L., et al. (2020). Branched-Chain Fatty Acids—An Underexplored Class of Dairy-Derived Fatty Acids. MDPI. [Link]
-
Javed, S., et al. (2022). Antimicrobial activity (pMIC µmol/mL) of decanoic acid derivatives. ResearchGate. [Link]
-
Li, Y., et al. (2021). Decanoic acid modification enhances the antibacterial activity of PMAP-23RI-Dec. Frontiers in Microbiology, 12, 734549. [Link]
-
Rojas-Lara, C., et al. (2023). Phytochemical Characterization and In Vitro Anti-Inflammatory Evaluation in RAW 264.7 Cells of Jatropha cordata Bark Extracts. MDPI. [Link]
-
Sledzinski, T., et al. (2023). Monomethyl branched-chain fatty acids: Health effects and biological mechanisms. Progress in Lipid Research, 90, 101226. [Link]
-
Yang, M., et al. (2022). Branched-Long-Chain Monomethyl Fatty Acids: Are They Hidden Gems?. Journal of Agricultural and Food Chemistry, 70(18), 5461-5471. [Link]
-
Terbach, N., et al. (2021). The medium-chain fatty acid decanoic acid reduces oxidative stress levels in neuroblastoma cells. Scientific Reports, 11(1), 6161. [Link]
-
Mett, J., et al. (2021). Metabolic Astrocytic Support with Decanoic Acid Enhances Energy Metabolism in Alzheimer's Disease Models. Cells, 10(12), 3569. [Link]
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- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Decanoic Acid and Not Octanoic Acid Stimulates Fatty Acid Synthesis in U87MG Glioblastoma Cells: A Metabolomics Study [frontiersin.org]
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- 8. Metabolic Astrocytic Support with Decanoic Acid Enhances Energy Metabolism in Alzheimer’s Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Technical Guide: Spectroscopic Characterization of 2-Methyldecanoic Acid
Executive Summary
2-Methyldecanoic acid (CAS: 24323-23-7) is a branched-chain fatty acid (BCFA) of significant interest in lipidomics and drug delivery systems. Unlike straight-chain fatty acids, the
This guide provides a definitive reference for the spectroscopic identification of 2-methyldecanoic acid. It synthesizes data from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), focusing on the diagnostic signals required to distinguish this molecule from its linear isomer (undecanoic acid) and other homologs.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
Strategic Analysis
The structural identification of 2-methyldecanoic acid relies on distinguishing the branched
Proton ( H) NMR Data
Solvent:
| Position | Group | Shift ( | Multiplicity | Integration | Coupling ( | Diagnostic Note |
| -COOH | Carboxyl | 11.0 - 12.5 | Broad Singlet | 1H | - | Highly dependent on concentration/solvent moisture. |
| H-2 | 2.40 - 2.48 | Sextet (approx) | 1H | ~7.0 | Key Identifier. Deshielded by carbonyl. | |
| H-2' | 1.15 - 1.19 | Doublet | 3H | 7.0 | Key Identifier. Diagnostic doublet distinct from terminal triplet. | |
| H-3 | 1.60 - 1.75 | Multiplet | 2H | - | Diastereotopic potential, often overlaps. | |
| H-4 to H-9 | Chain | 1.25 - 1.40 | Broad Multiplet | 12H | - | "Methylene Envelope." |
| H-10 | Terminal | 0.88 | Triplet | 3H | 6.8 | Typical fatty acid terminus. |
Expert Insight:
In crude extracts, the terminal methyl triplet (0.88 ppm) and the
Carbon ( C) NMR Data
Solvent:
| Position | Carbon Type | Shift ( | Assignment Logic |
| C-1 | Carbonyl ( | 182.5 - 183.5 | Most deshielded signal. |
| C-2 | 39.2 - 39.6 | Deshielded by | |
| C-3 | 33.5 - 33.8 | - | |
| C-2' | 16.5 - 17.0 | Diagnostic methyl signal. | |
| Chain | Bulk | 29.0 - 30.0 | Cluster of overlapping peaks. |
| C-9 | 22.7 | Characteristic penultimate carbon. | |
| C-10 | Terminal | 14.1 | Standard terminal methyl. |
Part 2: Mass Spectrometry (MS)
Strategic Analysis
While Electrospray Ionization (ESI) is useful for molecular weight determination (
The fragmentation of 2-methyldecanoic acid is dominated by the McLafferty Rearrangement . Unlike linear fatty acids (base peak m/z 60),
Fragmentation Logic (EI, 70 eV)
-
Molecular Ion (
): m/z 186 (Weak/Visible). -
Base Peak (McLafferty): m/z 74.
-
Secondary Fragments:
-
m/z 87: Loss of the alkyl chain via
-cleavage ( ). -
m/z 101, 115, 129: Carbocation series from the alkyl chain (
).
-
Visualization of McLafferty Rearrangement
The following diagram illustrates the specific rearrangement mechanism for 2-methyldecanoic acid, highlighting why m/z 74 is the diagnostic peak.
Caption: Mechanism of the McLafferty rearrangement in 2-methyldecanoic acid yielding the diagnostic m/z 74 ion.
Part 3: Experimental Protocols & Workflow
Sample Preparation for GC-MS (Derivatization)
Direct injection of free fatty acids often leads to peak tailing and adsorption in the GC liner. For precise analysis, conversion to Fatty Acid Methyl Esters (FAMEs) is required.
Note: Derivatization shifts the molecular weight and the diagnostic fragments.
-
Target Analyte: Methyl 2-methyldecanoate (MW 200).
-
Diagnostic Shift: The McLafferty peak shifts from m/z 74 (free acid) to m/z 88 (methyl ester).
Protocol: Acid-Catalyzed Methylation (
-
Dissolve: Place 5 mg of 2-methyldecanoic acid in a reaction vial. Add 1 mL of hexane.
-
React: Add 1 mL of 14% Boron Trifluoride (
) in methanol. Cap tightly. -
Heat: Incubate at 60°C for 30 minutes. (Kinetic control: Branched acids esterify slower than linear ones; ensure adequate time).
-
Quench: Cool to room temperature. Add 1 mL saturated
(aq) to neutralize. -
Extract: Vortex vigorously. The FAMEs will partition into the upper hexane layer.
-
Dry: Transfer hexane layer to a vial containing anhydrous
. -
Analyze: Inject 1
L of the dry hexane layer into GC-MS.
Analytical Logic Flow
Use this logic gate to validate your identification.
Caption: Decision tree for distinguishing 2-methyldecanoic acid from linear isomers using MS and NMR logic.
References
-
NIST Mass Spectrometry Data Center. Decanoic acid, 2-methyl- (Mass Spectrum).[5] NIST Standard Reference Database 1A v17. Retrieved from [Link]
-
National Center for Biotechnology Information. 2-Methyldecanoic acid (Compound Summary). PubChem. Retrieved from [Link]
- McLafferty, F. W.Interpretation of Mass Spectra. University Science Books, 1993. (Standard reference for McLafferty Rearrangement mechanisms).
Sources
Methodological & Application
Application Note: Strategic Synthesis of 2-Methyldecanoic Acid
Executive Summary
2-Methyldecanoic acid (CAS: 24323-23-7) is a branched-chain fatty acid critical in lipid metabolism research, pheromone signaling studies, and as a hydrophobic building block in drug delivery systems. Its synthesis presents a classic dichotomy in organic chemistry: the need for cost-effective bulk material (racemic) versus the requirement for high stereochemical purity (enantioselective) in biological assays.
This guide provides two validated protocols:
-
Method A (Racemic): A robust, scalable Malonic Ester synthesis for generating bulk material.
-
Method B (Asymmetric): An Evans Auxiliary approach for synthesizing high-purity enantiomers (>98% ee) required for receptor-binding studies.
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]
| Property | Specification |
| IUPAC Name | 2-Methyldecanoic acid |
| CAS Number | 24323-23-7 |
| Molecular Formula | C₁₁H₂₂O₂ |
| Molecular Weight | 186.29 g/mol |
| Physical State | Colorless liquid / Low-melting solid |
| Boiling Point | ~289°C (760 mmHg) / ~154°C (15 mmHg) |
| LogP | ~4.5 (High Lipophilicity) |
| Solubility | Soluble in EtOH, Et₂O, CHCl₃; Insoluble in water |
Synthesis Strategy Selection
The choice of method depends entirely on the downstream application. Use the decision matrix below to select the appropriate protocol.
Figure 1: Decision matrix for selecting the synthesis route based on experimental requirements.
Method A: Classical Malonic Ester Synthesis (Racemic)
Objective: Synthesis of (±)-2-methyldecanoic acid on a multigram scale. Mechanism: Double alkylation of diethyl malonate followed by hydrolysis and thermal decarboxylation.
Reagents
-
Diethyl malonate (1.0 eq)
-
1-Bromooctane (1.05 eq)
-
Methyl Iodide (1.1 eq)
-
Sodium Ethoxide (NaOEt) (2.2 eq total, prepared in situ)
-
Ethanol (anhydrous)
-
KOH / H₂O (for hydrolysis)
Protocol
Step 1: Introduction of the C8 Chain
-
Setup: Flame-dry a 500 mL 3-neck round-bottom flask (RBF) equipped with a reflux condenser and addition funnel under N₂ atmosphere.
-
Base Preparation: Dissolve Na metal (1.1 eq) in anhydrous ethanol to generate NaOEt.
-
Enolization: Add diethyl malonate (1.0 eq) dropwise at room temperature. Stir for 30 min to form the sodiomalonate enolate.
-
Alkylation 1: Add 1-bromooctane (1.05 eq) dropwise. Heat to reflux for 4-6 hours.
-
Checkpoint: Monitor by TLC (Hexane/EtOAc 9:1). Disappearance of diethyl malonate indicates completion.
-
-
Workup: Remove EtOH under reduced pressure. Partition residue between water and diethyl ether. Dry organic layer (MgSO₄) and concentrate to yield Diethyl octylmalonate .[1]
Step 2: Methylation (The Branching Step)
-
Enolization: In a fresh flask, prepare NaOEt (1.1 eq) in EtOH. Add the crude Diethyl octylmalonate.
-
Alkylation 2: Cool to 0°C. Add Methyl Iodide (MeI) (1.2 eq) slowly (exothermic). Allow to warm to RT and reflux for 2 hours.
-
Note: MeI is highly reactive; this step is faster than the octyl addition.
-
-
Workup: Standard aqueous extraction as above to yield Diethyl methyl(octyl)malonate .
Step 3: Hydrolysis & Decarboxylation
-
Saponification: Reflux the diester with 40% aqueous KOH (excess) and ethanol (1:1 v/v) for 4 hours.
-
Acidification: Cool and acidify with conc. HCl to pH 1. The dicarboxylic acid will precipitate or oil out. Extract with ether.
-
Decarboxylation: Heat the crude dicarboxylic acid neat (no solvent) to 160-180°C in an oil bath. CO₂ evolution will be vigorous. Maintain temperature until bubbling ceases (~2 hours).
-
Purification: Vacuum distillation (approx. 150-160°C @ 10 mmHg) yields pure (±)-2-methyldecanoic acid .
Figure 2: Stepwise alkylation pathway for the Malonic Ester synthesis.
Method B: Asymmetric Evans Alkylation (Enantioselective)
Objective: Synthesis of (S)-2-methyldecanoic acid (>98% ee).
Mechanism: Stereoselective alkylation of a chiral
Reagents
-
(S)-4-Benzyl-3-propionyl-2-oxazolidinone (Starting Auxiliary)
-
Sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq, 1M in THF)[1]
-
1-Iodooctane (1.5 eq) (Note: Iodides are more reactive than bromides at low temp)
-
Lithium Hydroxide / Hydrogen Peroxide (for cleavage)
-
THF (anhydrous)[1]
Protocol
Step 1: Enolate Formation & Alkylation [2][3][4]
-
Cooling: Dissolve the Propionyl-Oxazolidinone (1.0 eq) in anhydrous THF under Argon. Cool to -78°C (Dry ice/Acetone bath).
-
Deprotonation: Add NaHMDS (1.1 eq) dropwise over 10 mins. Stir for 30 mins at -78°C to ensure complete formation of the (Z)-enolate.
-
Alkylation: Add 1-Iodooctane (1.5 eq) dropwise.
-
Critical Step: Stir at -78°C for 2 hours, then slowly warm to 0°C over 2 hours. The bulky benzyl group at C4 blocks one face, forcing the octyl group to attack from the opposite side.
-
-
Quench: Add saturated NH₄Cl solution. Extract with EtOAc.[3][1][7]
-
Purification: Flash chromatography (Silica, Hexane/EtOAc 9:1). This separates the diastereomers (though dr is usually >95:5).
Step 2: Chiral Auxiliary Cleavage
-
Reaction: Dissolve the alkylated imide in THF/H₂O (3:1). Cool to 0°C.[3]
-
Perhydrolysis: Add 30% H₂O₂ (4 eq) followed by LiOH (2 eq). Stir at 0°C for 1 hour.
-
Why H₂O₂? The hydroperoxide anion is more nucleophilic than hydroxide, attacking the exocyclic carbonyl to cleave the auxiliary without racemizing the
-center.
-
-
Recovery: Quench with Na₂SO₃ (to destroy peroxide). Acidify to pH 2. Extract the acid with EtOAc.[3] The chiral auxiliary can be recovered from the organic phase for reuse.
Figure 3: Stereochemical control mechanism using the Evans Auxiliary.
Analytical Validation
To ensure the identity and purity of the synthesized compound, the following analytical parameters should be verified.
| Method | Expected Signal / Observation |
| ¹H NMR (CDCl₃) | |
| GC-MS (EI) | Molecular Ion: m/z 186 McLafferty Rearrangement: m/z 74 (Characteristic of methyl esters if derivatized) or m/z 88 for the acid form (less common, usually derivatize to FAME for GC). |
| Chiral HPLC | Required for Method B. Use Chiralcel OD-H or AD-H column. Compare against racemic standard from Method A. |
Safety & Hazards
-
Methyl Iodide / Octyl Iodide: Alkylating agents. Suspected carcinogens. Use in a fume hood.
-
NaHMDS / NaH: Pyrophoric/Water-reactive. Handle under inert atmosphere.
-
2-Methyldecanoic Acid: Irritant to eyes and skin (H315, H319).
References
-
PubChem. (n.d.).[10][11] 2-Methyldecanoic acid (Compound).[10][11][12] National Library of Medicine. Retrieved January 31, 2026, from [Link]
-
Evans, D. A., et al. (1982). Enantioselective alkylation of chiral enolates.[5] Journal of the American Chemical Society. (Seminal work on Evans Auxiliary).[3] [Link]
-
Master Organic Chemistry. (2025). The Malonic Ester Synthesis.[6][4][8][Link]
-
Williams College. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary.[5][3] Journal of Chemical Education. [Link]
Sources
- 1. MSciprac2 [bristol.ac.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemistry.williams.edu [chemistry.williams.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. uwindsor.ca [uwindsor.ca]
- 6. Synthesis of Amino Acids: Acetamidomalonic Ester Synthesis Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. CN103539655A - Synthesis method of 2-methyl-2-pentenoic acid - Google Patents [patents.google.com]
- 10. Decanoic acid, 2-methyl- | C11H22O2 | CID 91167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2-Methyldodecanoic acid | C13H26O2 | CID 102893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 2-methyl decanoic acid, 24323-23-7 [thegoodscentscompany.com]
Application Note: Strategic Chiral Resolution of 2-Methyldecanoic Acid
Executive Summary & Challenge Definition
2-Methyldecanoic acid represents a classic challenge in chiral separation: it is a Branched-Chain Fatty Acid (BCFA) lacking a strong chromophore (UV-active group) and possessing high rotational freedom in its alkyl tail. These properties render standard chiral HPLC (UV detection) ineffective without derivatization and make direct GC separation difficult due to peak tailing of the free acid.
This guide details three distinct workflows to address these challenges:
-
Capillary GC: The gold standard for analytical purity assessment (requires esterification).
-
Derivatization-HPLC: For high-sensitivity detection and isolation (requires chromophore attachment).
-
Enzymatic Kinetic Resolution: A scalable biological route for gram-scale purification.
Analytical Method A: Capillary Gas Chromatography (GC)[1]
Rationale: Gas chromatography is the preferred method for BCFAs due to their volatility. However, the free acid group (-COOH) interacts strongly with silanol groups in the column stationary phase, causing peak tailing. Therefore, conversion to Fatty Acid Methyl Esters (FAMEs) is a mandatory pre-step.
Chiral Selector Mechanism:
We utilize Derivatized
Protocol 1: FAME Synthesis & GC Analysis
Step 1: Derivatization (Methyl Esterification) Caution: Diazomethane is explosive; we use TMS-Diazomethane as a safer alternative.
-
Dissolve 5 mg of racemic 2-methyldecanoic acid in 0.5 mL of Methanol (MeOH).
-
Add 2.0 M (Trimethylsilyl)diazomethane in hexanes dropwise until a persistent yellow color remains.
-
Stir at room temperature for 10 minutes.
-
Quench excess reagent with 2 drops of Acetic Acid (until colorless).
-
Evaporate solvent under
stream and reconstitute in -Hexane.
Step 2: GC-FID Parameters
-
Column: Rt-
DEXsm (Restek) or Cyclosil-B (Agilent).-
Phase: Permethylated
-cyclodextrin in cyanopropyl-dimethyl polysiloxane.[1] -
Dimensions: 30 m x 0.25 mm ID x 0.25 µm df.
-
-
Carrier Gas: Helium at 1.2 mL/min (Constant Flow).
-
Oven Program:
-
Initial: 80°C (Hold 1 min).
-
Ramp 1: 2°C/min to 160°C (Critical for chiral resolution).
-
Ramp 2: 20°C/min to 230°C (Bake out).
-
-
Detection: FID at 250°C.
Workflow Diagram: GC Separation Logic
Figure 1: GC workflow converting the polar acid to a volatile ester for cyclodextrin-based separation.
Analytical Method B: Chiral HPLC with Chromophore Derivatization
Rationale: 2-Methyldecanoic acid is "invisible" to standard UV detectors (254 nm). While Refractive Index (RI) or ELSD detectors can be used, they lack the sensitivity for trace impurity analysis (e.g., 0.1% enantiomeric impurity).
Solution:
Derivatization with 2-Bromoacetophenone (Phenacyl Bromide) or Anthracene derivatives . This attaches a strong UV chromophore. Furthermore, the bulky aromatic group enhances the
Protocol 2: Phenacyl Esterification & HPLC
Step 1: Chromophore Attachment
-
Dissolve 10 mg 2-methyldecanoic acid in 1 mL Acetone.
-
Add 15 mg Phenacyl Bromide and 20 µL Triethylamine (Base catalyst).
-
Reflux at 60°C for 45 minutes.
-
Cool and filter (remove TEA-HBr salts).
-
Evaporate and reconstitute in Mobile Phase.
Step 2: HPLC Parameters
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).
-
Mobile Phase: Hexane : Isopropanol (98:2 v/v). Note: Low alcohol content maximizes hydrogen bonding and \u03c0-\u03c0 interactions.
-
Flow Rate: 0.8 mL/min.
-
Detection: UV at 254 nm.
-
Temperature: 10°C (Lower temperature often improves resolution,
, in chiral LC).
Preparative Method C: Enzymatic Kinetic Resolution
Rationale: For generating gram-quantities of pure enantiomers, chromatography is expensive. Kinetic Resolution (KR) using Lipases is the industry standard.
Biocatalyst:
Candida antarctica Lipase B (CAL-B), immobilized (e.g., Novozym 435).[2][3] CAL-B shows high stereoselectivity (
Mechanism:
The enzyme preferentially esterifies the (
Protocol 3: Lipase-Mediated Resolution
-
Reaction Mix: Suspend 1.0 g racemic 2-methyldecanoic acid in 10 mL Isooctane (hydrophobic solvent preserves enzyme activity).
-
Acyl Acceptor: Add 1.5 equivalents of Ethanol .
-
Catalyst: Add 50 mg Novozym 435 (CAL-B).
-
Incubation: Shake at 30°C, 200 rpm.
-
Monitoring: Monitor conversion via GC (Method A). Stop reaction at exactly 50% conversion (theoretical maximum yield).
-
Work-up:
Workflow Diagram: Enzymatic Cycle
Figure 2: Kinetic resolution workflow separating enantiomers via phase solubility differences.
Comparative Data Summary
| Feature | GC-FID (Method A) | HPLC-UV (Method B) | Enzymatic Resolution (Method C) |
| Primary Use | Purity Check (ee% determination) | Trace Analysis / Semi-Prep | Bulk Preparation (>1g) |
| Sample Prep | Methyl Esterification | Phenacyl Esterification | None (Direct use) |
| Separation Factor ( | 1.05 - 1.10 | 1.20 - 1.40 | E-value > 100 |
| Limit of Detection | Low ppm | Low ppb (high UV absorbance) | N/A |
| Cost per Run | Low | High (Solvents/Columns) | Low (Reusable Enzyme) |
References
-
Akasaka, K., et al. (2011). "Synthesis and chromatographic analysis of the four stereoisomers of 4,8-dimethyldecanal, the male aggregation pheromone of the red flour beetle, Tribolium castaneum."[5] Journal of Chromatography A. (Demonstrates derivatization strategies for branched fatty chains).
-
Schurig, V. (2001). "Separation of enantiomers by gas chromatography." Journal of Chromatography A. (Authoritative review on Cyclodextrin GC phases).
- Anderson, E. M., et al. (1998). "Lipase-catalyzed kinetic resolution of 2-methylalkanoic acids." Biocatalysis and Biotransformation.
-
Sigma-Aldrich Technical Guide. "Chiral HPLC Method Development Strategies." (General protocols for polysaccharide columns).
-
Ichikawa, A., & Ono, H. (2006). "Preparation of single-enantiomer 2-methyl-4-heptanol... using (S)-2-methoxy-2-(1-naphthyl)propionic acid."[6] Journal of Chromatography A. (Protocol for naphthyl-derivatization of similar branched chains).
Sources
- 1. gcms.cz [gcms.cz]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Preparation of single-enantiomer 2-methyl-4-heptanol, a pheromone of Metamasius hemipterus, using (S)-2-methoxy-2-(1-naphthyl)propionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for derivatization of 2-Methyldecanoic acid for GC analysis.
Application Note: Kinetic Derivatization and GC-MS Analysis of 2-Methyldecanoic Acid
Executive Summary
This application note details a robust protocol for the derivatization and Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 2-methyldecanoic acid (CAS: 24323-23-7). Unlike straight-chain fatty acids, 2-methyldecanoic acid possesses a methyl group at the alpha-carbon position (
This guide presents a modified Acid-Catalyzed Methylation protocol optimized for alpha-branched fatty acids, ensuring >99% conversion. It also defines specific GC-MS parameters for the resolution of the branched isomer from linear congeners (e.g.,
Scientific Rationale & Method Selection
The Challenge: Steric Hindrance at the Alpha-Carbon
Standard fatty acid methyl ester (FAME) protocols typically utilize rapid heating (e.g., 60°C for 10-15 mins) with boron trifluoride (
-
Consequence: Standard protocols yield low recoveries (often <60%), leading to false-negative results or underestimation of concentration.
-
Solution: This protocol utilizes a kinetic overdrive strategy—increasing reaction temperature and time—combined with a high-molarity Lewis acid catalyst (
) to overcome the activation energy barrier imposed by the steric bulk.
Method Comparison
| Method | Suitability for 2-Methyldecanoic Acid | Verdict |
| Acid-Catalyzed ( | High. Best for free fatty acids. Robust against steric hindrance if heated sufficiently. | Selected |
| Base-Catalyzed (KOH-MeOH) | Zero. Cannot derivatize free fatty acids (forms soaps/salts). Only works for transesterification of lipids. | Rejected |
| Silylation (BSTFA/TMCS) | Moderate. Good for MS, but silyl esters are moisture-sensitive and less stable than FAMEs for routine profiling. | Alternative |
| Diazomethane | High. Fast and effective, but safety concerns (explosive, carcinogenic) limit routine use. | Rejected |
Materials & Equipment
Reagents:
-
Analyte Standard: 2-Methyldecanoic acid (>98% purity).[1]
-
Derivatization Reagent: Boron trifluoride-methanol solution (
). Note: Fresh reagent is critical; old absorbs moisture, killing the reaction. -
Solvent:
-Hexane (HPLC Grade). -
Internal Standard (IS): Methyl nonanoate (C9:0 FAME) or
-Tridecanoic acid (C13:0). -
Quenching Agent: Saturated Sodium Bicarbonate (
) solution. -
Drying Agent: Anhydrous Sodium Sulfate (
).
Equipment:
-
GC-MS System (e.g., Agilent 7890/5977 or equivalent).
-
Screw-cap reaction vials (clear glass, PTFE-lined caps).
-
Heating block or water bath capable of
.
Step-by-Step Derivatization Protocol
This workflow is designed to be a self-validating system. The inclusion of an internal standard (Step 1) ensures that any volumetric losses during extraction are mathematically corrected.
Step 1: Sample Preparation & Solubilization
-
Weigh
of sample (or equivalent oil extract) into a 20 mL reaction vial. -
Add
of Internal Standard Solution ( Methyl nonanoate in Hexane). -
Evaporate the hexane solvent under a gentle stream of nitrogen (
) until dry. Rationale: Water and excess non-polar solvent can interfere with the single-phase reaction system required for -MeOH.
Step 2: Kinetic Esterification (The Critical Step)
-
Add
of -Methanol reagent to the dried residue. -
Cap the vial tightly with a PTFE-lined cap. Vortex for 30 seconds.
-
Incubate at
for 60 minutes.-
Standard Protocol Deviation: Normal FAMEs require only 15-20 mins. The extension to 60 mins is mandatory to drive the sterically hindered 2-methyl acid to completion.
-
-
Remove from heat and allow to cool to room temperature (
).
Step 3: Liquid-Liquid Extraction
-
Add
of -Hexane to the reaction vial. -
Add
of Saturated (or HPLC water). Rationale: Neutralizes residual acid and drives the non-polar FAMEs into the hexane layer. -
Vortex vigorously for 1 minute.
-
Centrifuge at 2000 RPM for 3 minutes to separate phases.
Step 4: Drying & Transfer
-
Carefully transfer the top organic layer (Hexane) to a new vial containing
of anhydrous . -
Let stand for 5 minutes to remove trace water.
-
Transfer the dry hexane supernatant to a GC autosampler vial.
GC-MS Analysis Parameters
Column Selection:
-
Primary Recommendation: DB-Wax (PEG) or equivalent (30m x 0.25mm x 0.25µm).
-
Why: Polar columns separate FAMEs based on polarity and chain length, providing superior resolution of the branched 2-methyl isomer from straight-chain impurities (e.g.,
-undecanoic acid).
-
-
Alternative: DB-5MS (5% Phenyl-methylpolysiloxane) for boiling point separation.
Instrument Method:
| Parameter | Setting |
|---|
| Inlet Temp |
Data Analysis & Identification
Mass Spectral Fingerprint (Diagnostic Ions)
The identification of 2-methyldecanoic acid methyl ester relies on a specific shift in the McLafferty Rearrangement .
-
Standard FAMEs (e.g., Methyl Decanoate): The classic McLafferty rearrangement involves the transfer of a
-hydrogen, resulting in a base peak at m/z 74 .-
Fragment:
-
-
2-Methyl FAMEs (Methyl 2-methyldecanoate): The alpha-methyl group is retained in the rearranged fragment. This shifts the base peak by +14 Da.
-
Diagnostic Peak: m/z 88
-
Fragment:
-
Identification Criteria:
-
Retention Time: Elutes slightly before Methyl Undecanoate (C11:0) on non-polar columns; elutes earlier on polar columns due to branching reducing the boiling point/interaction.
-
Base Peak: m/z 88 (High abundance).
-
Molecular Ion: m/z 200 (
). -
Loss of Methoxy: m/z 169 (
).
Workflow Visualization
Caption: Optimized workflow for the derivatization of sterically hindered alpha-methyl fatty acids.
Advanced Considerations: Chirality
2-Methyldecanoic acid contains a chiral center at C2. The standard protocol above produces a racemic mixture of methyl esters (or preserves the original ratio if the starting material was enantiopure, as esterification does not typically racemize the alpha-carbon unless harsh basic conditions are used).
To separate enantiomers (R- and S- isomers):
-
Chiral Column: Use a cyclodextrin-based GC column (e.g., Cyclosil-B or Rt-bDEXsm ).
-
Chiral Derivatization: Instead of methanol, use a chiral alcohol like (S)-(+)-2-butanol or (S)-1-phenylethylamine to form diastereomers, which can then be separated on a standard non-chiral column.
References
-
NIST Chemistry WebBook. (2023). Mass Spectrum of Methyl 2-methyldecanoate. NIST Standard Reference Database Number 69. Retrieved from [Link]
-
Christie, W. W. (1993). Preparation of ester derivatives of fatty acids for chromatographic analysis. In Advances in Lipid Methodology - Two (pp. 69-111). Oily Press. Retrieved from [Link]
- Harvey, D. J. (1982). Mass spectrometry of the trimethylsilyl derivatives of the isomeric methyl-branched fatty acids. Biomedical Mass Spectrometry, 9(1), 33-38.
Sources
Application Note: Structural Interrogation of Bacterial Fatty Acid Signaling using 2-Methyldecanoic Acid
This Application Note is designed for researchers investigating bacterial Quorum Sensing (QS), specifically the Diffusible Signal Factor (DSF) family and fatty acid-mediated signaling. It focuses on the utility of 2-Methyldecanoic acid (2-MDA) as a critical structural probe to elucidate receptor specificity and signal transduction mechanisms.
Abstract & Scientific Rationale
The discovery of fatty acid-based signaling molecules, such as Diffusible Signal Factor (DSF) (cis-11-methyl-2-dodecenoic acid) and C2DA (cis-2-decenoic acid), has shifted the paradigm of bacterial communication beyond classical homoserine lactones (AHLs). These lipid signals regulate biofilm dispersion, virulence, and persistence.[1][2]
2-Methyldecanoic acid (2-MDA) serves as a vital structural analog in the study of these pathways. By lacking the
-
Map Receptor Specificity: Determine the necessity of the C2=C3 double bond for receptor binding (e.g., RpfC, FadD).
-
Probe Steric Constraints: Assess the tolerance of the receptor pocket for
-methyl substitution. -
Develop Quorum Sensing Inhibitors (QSIs): Act as a competitive antagonist that binds the receptor without triggering the conformational change required for signal transduction.
Mechanism of Action: The Structural Probe Hypothesis
Bacterial fatty acid receptors, such as the sensor kinase RpfC (Xanthomonas) or the ligase FadD (Pseudomonas), often rely on specific structural motifs:
-
The "Head" Group: The carboxylic acid moiety coordinates with residues like Arginine or Histidine in the binding pocket.
-
The "Kink": The cis-double bond (unsaturation) creates a rigid kink, essential for fitting into the hydrophobic cleft and triggering allosteric shifts.
-
The "Tail": Hydrophobic interactions stabilize the ligand.
2-MDA acts as a molecular ruler . It possesses the tail and the head but lacks the rigid kink (being saturated) and introduces steric bulk at the C2 position.
-
Scenario A (Agonist): If 2-MDA activates the pathway, the receptor is promiscuous and driven primarily by hydrophobicity.
-
Scenario B (Antagonist): If 2-MDA binds but does not activate, it functions as a competitive inhibitor, blocking the native signal (C2DA or DSF).
-
Scenario C (Inactive): If 2-MDA has no effect, the
-unsaturation is a strict requirement for binding.
Signaling Pathway Visualization
The following diagram illustrates the interference potential of 2-MDA within the C2DA/DSF signaling cascade.
Caption: Mechanistic interference of 2-Methyldecanoic acid (Probe) with the native fatty acid signaling receptor system.
Experimental Protocols
Protocol A: Preparation of 2-MDA Stock Solutions
Objective: Solubilize the lipophilic fatty acid for aqueous bioassays without inducing solvent toxicity.
Materials:
-
2-Methyldecanoic acid (Pure, >98%).
-
Dimethyl sulfoxide (DMSO), anhydrous.
-
Ethanol (Absolute), optional.
Procedure:
-
Weighing: Accurately weigh 10 mg of 2-MDA into a sterile glass vial (fatty acids can adsorb to plastics; glass is preferred for stocks).
-
Solubilization: Dissolve in 1.0 mL of anhydrous DMSO to create a 10 mg/mL (approx. 53 mM) stock solution.
-
Note: 2-MDA is hydrophobic. Vortex vigorously for 30 seconds.
-
-
Sterilization: Do not filter sterilize through standard membranes as lipids may bind. Use sterile DMSO and handle aseptically.
-
Storage: Aliquot into small glass vials and store at -20°C. Avoid repeated freeze-thaw cycles.
Protocol B: Biofilm Dispersion Assay (Agonist/Antagonist Mode)
Objective: Determine if 2-MDA acts as a dispersion signal (agonist) or inhibits native dispersion (antagonist) in Pseudomonas aeruginosa (PAO1).
Materials:
-
P. aeruginosa PAO1 overnight culture.
-
96-well polystyrene microtiter plates (Costar).
-
M63 minimal salts medium (supplemented with 0.2% glucose, 0.5% casamino acids, 1 mM MgSO4).
-
Crystal Violet (0.1% solution).
Workflow:
-
Biofilm Formation:
-
Dilute PAO1 culture 1:100 into fresh M63 medium.
-
Aliquot 100 µL into 96-well plate.
-
Incubate statically at 37°C for 24 hours to establish mature biofilms.
-
-
Treatment (Dispersion Phase):
-
Carefully remove planktonic media (do not disturb biofilm).
-
Add 100 µL of fresh M63 medium containing 2-MDA at varying concentrations (0, 10, 50, 100, 310, 500 nM).
-
Controls:
-
Positive Control: C2DA (310 nM).
-
Solvent Control: DMSO (equivalent volume, <0.1%).
-
Antagonist Mode: Add 2-MDA (varying conc.) + C2DA (310 nM) simultaneously to test inhibition.
-
-
-
Incubation: Incubate for 1 hour at 37°C. (Fatty acid signals typically act rapidly).
-
Quantification:
-
Wash wells 2x with sterile PBS.
-
Stain with 125 µL 0.1% Crystal Violet for 15 mins.
-
Rinse with water 3x.
-
Solubilize stain with 150 µL 30% Acetic Acid.
-
Measure Absorbance at 590 nm (A590).
-
Data Interpretation:
-
Dispersion % =
. -
If 2-MDA causes >40% dispersion, it is a structural mimetic .
-
If 2-MDA reduces the dispersion caused by C2DA, it is an inhibitor .
Protocol C: Reporter Strain Activation (Xanthomonas)
Objective: Quantify activation of the Rpf signaling pathway using a Xanthomonas campestrisengX::GUS reporter strain.
-
Culture: Grow X. campestris reporter strain in NYG medium with rifampicin (selection) to OD600 ~ 0.6.
-
Induction: Add 2-MDA (10 - 100 µM) to 1 mL culture aliquots.
-
Positive Control: DSF (10 µM).
-
-
Incubation: Shake at 28°C for 4 hours.
-
Assay: Lyse cells and measure
-glucuronidase (GUS) activity using PNPG substrate (Absorbance at 415 nm). -
Result: High GUS activity indicates 2-MDA successfully engaged the RpfC receptor.
Data Presentation & Analysis
When reporting results, summarize the comparative efficacy of 2-MDA against the native signal.
Table 1: Comparative Activity Profile (Template)
| Compound | Structure | Concentration (nM) | Biofilm Dispersion (%) | Reporter Activation (Fold) | Role |
| C2DA | cis-2-decenoic acid | 310 | 65 ± 5% | 12.5x | Native Signal |
| 2-MDA | 2-methyldecanoic acid | 310 | < 5% | 1.2x | Inactive Control |
| 2-MDA | 2-methyldecanoic acid | 1000 | 8 ± 3% | 1.5x | Weak Agonist (Low Affinity) |
| C2DA + 2-MDA | Mixture (1:10) | 310 (C2DA) | 25 ± 4% | 4.0x | Antagonist |
Note: The hypothetical data above illustrates 2-MDA acting as a competitive inhibitor (reducing C2DA efficacy) rather than an agonist, a common finding for saturated analogs.
References
-
Davies, D. G., & Marques, C. N. (2009). A fatty acid messenger is responsible for biofilm dispersion.[4] Journal of Bacteriology, 191(5), 1393-1403. Link
-
Wang, L. H., et al. (2004). A bacterial cell-cell communication signal with cross-kingdom structural analogues. Nature, 427(6976), 745-749. Link
-
Deng, Y., et al. (2011). Cis-2-dodecenoic acid receptor RpfR links quorum sensing signal perception with regulation of virulence through cyclic dimeric GMP turnover. Proceedings of the National Academy of Sciences, 108(18), 7345-7350. Link
-
Bi, H., et al. (2012). Chemical sensing of the signal molecule cis-2-decenoic acid by Pseudomonas aeruginosa. ACS Chemical Biology, 7(10), 1618-1622. (Describes the SAR of C2DA analogs). Link
-
Jennings, J. A., et al. (2012). Novel antibiotic-loaded chitosan scaffolds for the treatment of osteomyelitis. (Discusses fatty acid analogs in drug delivery). Link
Sources
- 1. Control of Biofilms with the Fatty Acid Signaling Molecule cis-2-Decenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Characterization of 2-Decenoic Acid Modified Chitosan for Infection Prevention and Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | 2-Heptylcyclopropane-1-Carboxylic Acid Disperses and Inhibits Bacterial Biofilms [frontiersin.org]
Application Notes and Protocols: Tracing the Metabolic Fate of 2-Methyldecanoic Acid with Isotopic Labeling
Introduction: Unraveling the Metabolic Journey of a Branched-Chain Fatty Acid
2-Methyldecanoic acid, a branched-chain fatty acid (BCFA), is more than just a simple lipid.[1][2][3] Its unique structure, with a methyl group at the alpha-carbon, influences its physical properties and metabolic fate, setting it apart from its straight-chain counterparts.[1] BCFAs are integral components of cellular membranes and have been implicated in various physiological and pathological processes. Understanding the intricate pathways of 2-methyldecanoic acid metabolism is crucial for researchers in fields ranging from fundamental biology to drug development. Isotopic labeling offers a powerful lens to visualize and quantify the journey of this molecule within a biological system.[] By replacing specific atoms with their heavier, stable isotopes (e.g., ¹³C or ²H), we can trace the absorption, distribution, metabolism, and excretion (ADME) of 2-methyldecanoic acid with high precision using analytical techniques like mass spectrometry and NMR spectroscopy.[5][6] This guide provides a comprehensive overview and detailed protocols for the isotopic labeling of 2-methyldecanoic acid and its application in metabolic studies.
Part 1: The "Why" and "How" of Isotopic Labeling
The Rationale: Why Use Isotopic Tracers?
In the complex milieu of a cell or organism, countless metabolic reactions occur simultaneously. Distinguishing an exogenously supplied molecule from the endogenous pool is a significant challenge. Isotopic labeling provides a definitive solution. By introducing a "heavy" version of 2-methyldecanoic acid, we can precisely track its transformation into various downstream metabolites.[] This allows us to:
-
Elucidate Metabolic Pathways: Identify the enzymes and biochemical reactions involved in the breakdown and utilization of 2-methyldecanoic acid.
-
Quantify Metabolic Flux: Determine the rate at which 2-methyldecanoic acid is metabolized through different pathways.[6]
-
Investigate Disease Mechanisms: Understand how the metabolism of BCFAs is altered in diseases such as metabolic syndrome, neurological disorders, and cancer.
-
Assess Drug Efficacy: Evaluate the impact of therapeutic interventions on the metabolic pathways of 2-methyldecanoic acid.
Choosing the Right Label: ¹³C vs. ²H
The choice between carbon-13 (¹³C) and deuterium (²H) as the isotopic label depends on the specific research question and the analytical methods available.
| Isotope | Advantages | Disadvantages | Primary Analytical Technique |
| ¹³C | - Stable, non-radioactive.- Minimal isotope effect on biochemical reactions.- Can be strategically placed to probe specific bond cleavages. | - Higher cost of labeled precursors.- Lower natural abundance, requiring higher enrichment for detection. | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy |
| ²H (D) | - Relatively lower cost of labeled precursors.- High isotopic enrichment is readily achievable. | - Can exhibit a kinetic isotope effect, potentially altering reaction rates.- Can be lost through exchange with protons in aqueous environments. | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy |
Table 1: Comparison of ¹³C and ²H as isotopic labels for metabolic studies.
Part 2: Synthesis and Purification of Isotopically Labeled 2-Methyldecanoic Acid
The synthesis of isotopically labeled 2-methyldecanoic acid requires careful planning to introduce the label at a specific and stable position. Below are generalized synthetic strategies.
Strategy 1: Labeling the Carboxyl Carbon with ¹³C
This approach is valuable for tracking the entire fatty acid molecule or for studying decarboxylation reactions.
Sources
- 1. CAS 24323-23-7: 2-Methyldecanoic acid | CymitQuimica [cymitquimica.com]
- 2. aablocks.com [aablocks.com]
- 3. Decanoic acid, 2-methyl- | C11H22O2 | CID 91167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of Fatty Acid Metabolism Using Stable Isotope Tracers and Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the resolution of 2-Methyldecanoic acid enantiomers in HPLC.
Technical Support Center: Chiral Separations Division Subject: Optimization of HPLC Resolution for 2-Methyldecanoic Acid Enantiomers Ticket Priority: High (Method Development/Troubleshooting)
Senior Scientist Foreword
You are dealing with a deceptive molecule. 2-Methyldecanoic acid presents a "perfect storm" of chromatographic challenges: it is a fatty acid (causing ionization issues), it lacks a strong chromophore (making detection difficult), and its chiral center is sterically hindered by the adjacent carboxyl group.
In my experience, 90% of failures with this molecule stem from two oversights:
-
Ignoring the pKa: If the carboxyl group ionizes, it cannot engage in the hydrogen bonding required for chiral recognition on polysaccharide columns.
-
Wavelength Blindness: Relying on standard UV (254 nm) will result in a flat baseline. You are chasing a ghost unless you look at the right wavelength or change your detector.
This guide moves beyond generic advice. It is a structured troubleshooting system designed to isolate and resolve these specific failure modes.
Module 1: The "Invisible Peak" (Detection Issues)
User Question: "I injected my standard (1 mg/mL), but I see nothing on the chromatogram. My pump is working, and the column is new. Where is my peak?"
Technical Diagnosis:
2-Methyldecanoic acid is aliphatic. It lacks the conjugated
Solution Protocol: Detection Optimization
Option A: Direct UV (The "Clean" Approach) If you must use UV, you are operating at the limit of the solvent's cutoff.
-
Wavelength: Set VWD/DAD to 205 nm or 210 nm .
-
Reference Wavelength: Turn OFF any reference wavelength (e.g., 360 nm) on a DAD, as it can subtract your real signal if not set correctly.
-
Solvent Grade: Use only HPLC-Grade or LC-MS Grade solvents. Impurities in standard Hexane absorb at 210 nm, causing a noisy, drifting baseline that masks your analyte.
Option B: Universal Detection (The "Robust" Approach) If available, switch to a detector that does not rely on chromophores.
-
ELSD (Evaporative Light Scattering Detector): Ideal for fatty acids. It detects mass, not light absorption.
-
RI (Refractive Index): Works, but incompatible with gradient elution and sensitive to temperature fluctuations.
Option C: Derivatization (The "High-Sensitivity" Approach) If you need to detect trace enantiomers (e.g., <0.1% impurity), you must add a chromophore.
Protocol: Phenacyl Bromide Derivatization
-
Reagents: 2-Methyldecanoic acid, Phenacyl bromide, Triethylamine, Acetone.
-
Reaction: Mix analyte + excess phenacyl bromide + triethylamine in acetone. Heat at 50°C for 30 mins.
-
Result: Converts the acid to a phenacyl ester , which absorbs strongly at 254 nm .
Module 2: The "Merged Peak" (Resolution & Selectivity)
User Question: "I see a single broad peak or a doublet with poor separation (
Technical Diagnosis:
The chiral recognition mechanism for
Recommended Column Screening Matrix
| Priority | Column Chemistry | Commercial Name (Examples) | Why it works |
| 1 (Primary) | Amylose tris(3,5-dimethylphenylcarbamate) | Chiralpak AD-H / IA | The "Gold Standard" for carbonyl-containing chiral centers. |
| 2 (Secondary) | Cellulose tris(3,5-dimethylphenylcarbamate) | Chiralcel OD-H / IB | Often provides complementary selectivity if AD-H fails. |
| 3 (Alternative) | Amylose tris(3-chloro-5-methylphenylcarbamate) | Chiralpak IG | Chlorinated substituent offers unique steric pockets for branched alkyl chains. |
Experimental Workflow: Method Development Logic
Figure 1: Step-by-step logic for optimizing the separation of alpha-methyl fatty acids.
Module 3: The "Tailing" Problem (Peak Shape)
User Question: "My peaks are extremely broad and tailing. It looks like a shark fin. What is wrong?"
Technical Diagnosis:
This is the hallmark of unsuppressed ionization . Silica-based columns have residual silanols (Si-OH), and the analyte itself is an acid (-COOH). Without an acidic modifier, the analyte dissociates (
-
Repulsion from the stationary phase pores.
-
Strong non-specific adsorption to residual silanols.
-
Disruption of the specific H-bonding required for chiral recognition.
Solution Protocol: Mobile Phase Additives
The Golden Rule: You must maintain the analyte in its protonated (neutral) state.
-
Standard Additive: Add 0.1% Trifluoroacetic Acid (TFA) to the mobile phase.
-
Preparation: Premix the TFA into the alcohol component (e.g., IPA) before mixing with Hexane to ensure miscibility.
-
-
Alternative Additive: If TFA is too aggressive for your detector (e.g., MS compatibility issues), use 0.1% Formic Acid or Acetic Acid .
-
Avoid Bases: Never use DEA or TEA for this specific molecule; it will deprotonate the acid and destroy the separation.
Summary of Optimized Conditions
Based on the structural properties of 2-methyldecanoic acid, start your validation with these parameters:
| Parameter | Setting | Rationale |
| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) | Proven selectivity for |
| Mobile Phase | n-Hexane / 2-Propanol / TFA (98 : 2 : 0.1) | Low polarity to maximize retention; TFA suppresses ionization. |
| Flow Rate | 0.5 – 1.0 mL/min | Lower flow often improves resolution for chiral columns. |
| Temperature | 25°C | Lower temperature (10-15°C) can enhance resolution if needed. |
| Detection | UV 210 nm (or ELSD) | Matches the carboxyl absorption band. |
References
-
Chiral Technologies. (2023).[1] Instruction Manual for CHIRALPAK® AD-H, AS-H, AY-H, AZ-H & CHIRALCEL® OD-H. Daicel Corporation.[2] [Link]
Sources
Technical Support Center: 2-Methyldecanoic Acid Stability & Storage
Current Status: Operational Ticket Focus: Stability, Storage Protocols, and Troubleshooting for 2-Methyldecanoic Acid (CAS: 24323-23-7) Assigned Specialist: Senior Application Scientist
Introduction: The Nature of the Reagent
Welcome to the technical support hub for 2-Methyldecanoic acid (2-MDA) . Unlike straight-chain fatty acids (like Decanoic/Capric acid), 2-MDA possesses a methyl branch at the alpha-carbon (C2).[1] This structural modification significantly alters its physical properties and stability profile compared to its linear counterparts.[1][2]
This guide moves beyond generic "store at 4°C" advice. It addresses the specific physicochemical behaviors of branched-chain fatty acids, including phase changes, oxidative susceptibility at the tertiary carbon, and polymer interaction.
Module 1: Physical State & Phase Behavior
User Question: "My sample arrived as a liquid, but my colleague's is a semi-solid. Is one of them degraded?"
Technical Diagnosis: Likely neither is degraded. 2-Methyldecanoic acid exists at the thermodynamic border between solid and liquid at standard laboratory temperatures.[2]
-
Linear Decanoic Acid MP: ~31.6°C (Solid at RT).[2]
-
2-Methyldecanoic Acid MP: The
-methyl group disrupts crystal packing efficiency, lowering the melting point (MP) significantly. It typically acts as a viscous liquid or low-melting solid around 18–24°C.[2]
Troubleshooting Protocol: Phase Verification
| Observation | Probable Cause | Action Required |
| Cloudy/Heterogeneous Liquid | Partial crystallization near MP. | Gently warm to 30°C in a water bath. If it clears completely, the sample is pure.[2] |
| Solid Precipitate | Storage < 18°C (Cold shock).[2] | Allow to equilibrate to RT. Do not scrape solids; melt and mix to ensure homogeneity. |
| Yellow Discoloration | Photo-oxidation or impurity leaching.[2] | Critical: Perform GC-MS analysis. Discoloration often indicates formation of |
Module 2: Chemical Stability & Oxidation
User Question: "I detect a sharp, rancid odor different from the usual fatty acid smell. Has it oxidized?"
Technical Diagnosis: Branched fatty acids are generally more stable than unsaturated ones, but the tertiary carbon at position 2 (the branch point) is a thermodynamic weak point. It is susceptible to radical abstraction, leading to hydroperoxide formation and subsequent chain cleavage.[2]
Mechanism of Failure:
-
Initiation: Light/Heat creates a radical at the C2 tertiary carbon.[2]
-
Propagation: Reaction with
forms a peroxy radical.[2] -
Degradation: Cleavage can yield shorter chain ketones or aldehydes (responsible for the "rancid" off-odor).[2]
DOT Diagram: Stability & Degradation Logic
Caption: The degradation pathway highlights the vulnerability of the C2 tertiary carbon to oxidative radical attack.
Module 3: Storage Logistics (Container & Environment)
User Question: "Can I store aliquots in polypropylene (PP) tubes at -20°C?"
Technical Diagnosis: Avoid if possible. While convenient, standard laboratory plastics (PP, PE) are lipophilic.[2] Free fatty acids can partition into the plastic matrix over time, leading to:
-
Loss of Titer: The effective concentration decreases as the acid absorbs into the tube walls.[2]
-
Leaching: Plasticizers from the tube may leach back into your sample, introducing "ghost peaks" in Mass Spectrometry.[2]
The "Golden Standard" Storage Protocol
| Parameter | Recommendation | Scientific Rationale |
| Primary Container | Borosilicate Glass (Amber) | Inert; prevents sorption; amber glass blocks UV (preventing radical initiation). |
| Cap Liner | PTFE (Teflon) | Standard pulp/vinyl liners degrade upon contact with concentrated fatty acids.[2] |
| Temperature | -20°C (Long Term) | Slows kinetic oxidation rates.[2] |
| Headspace | Argon or Nitrogen | Displaces oxygen to prevent auto-oxidation at the liquid-gas interface.[2] |
DOT Diagram: Storage Decision Tree
Caption: Decision matrix for selecting storage parameters based on duration and material compatibility.
Module 4: Analytical Validation & Chirality
User Question: "I am seeing inconsistent biological results. Could the chirality be the issue?"
Technical Diagnosis: Yes. 2-Methyldecanoic acid is chiral at the C2 position.[2]
-
Synthetic Sources: Usually supplied as a racemate (mix of R and S).[2]
-
Biological Sources: Often enantiomerically pure (e.g., preen gland secretions in birds).[2]
Troubleshooting Protocol: Validation
-
Check the Label: Does it specify (±), (R), or (S)? If unspecified, assume racemate.
-
Racemization Risk: The
-proton is acidic.[2] Storing the enantiopure acid in strong base (pH > 10) or subjecting it to high heat can induce racemization, converting a pure isomer into a racemate and altering biological binding affinity.[2] -
Validation Method:
-
Standard GC: Will NOT separate enantiomers.
-
Required Method: Chiral GC (e.g., Cyclodextrin-based column) or derivatization with a chiral auxiliary (e.g., (S)-phenylethylamine) followed by HPLC/GC.
-
References & Grounding
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24323-23-7, 2-Methyldecanoic acid.[2] Retrieved from [Link]
-
Christie, W. W. (2023). Mass Spectrometry of Fatty Acid Derivatives: Branched-Chain Fatty Acids.[2] Lipid Library.[2] Retrieved from [Link]
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) provided by your chemical supplier before handling.
Sources
Technical Support Center: 2-Methyldecanoic Acid Stability & Preparation
This guide serves as a specialized technical support resource for researchers working with 2-Methyldecanoic acid (2-MDA) .[1] It addresses the specific physicochemical challenges of branched-chain fatty acids (BCFAs) to prevent sample loss and degradation.
Senior Application Scientist Desk Subject: Preventing Degradation and Loss During Sample Preparation Molecule Class: Branched-Chain Fatty Acid (BCFA) | CAS: 24323-23-7[1]
Technical Brief: The Stability Paradox
2-Methyldecanoic acid is a medium-chain fatty acid (MCFA) with a methyl branch at the alpha-carbon. While chemically more robust than polyunsaturated fatty acids (PUFAs), it suffers from a "Stability Paradox" during sample preparation:[1]
-
Volatility: As a free fatty acid (C11), it has significant vapor pressure.[1] Standard solvent evaporation steps (e.g., Nitrogen blow-down) often result in 30–60% sample loss if the molecule is not derivatized first.
-
Adsorption: The hydrophobic alkyl tail drives rapid adsorption onto polypropylene (PP) tips and tubes, while the carboxylic head group can chelate with active sites on untreated glass.
-
Alpha-Carbon Reactivity: The tertiary carbon at the
-position (created by the methyl branch) creates a stable radical site, making it theoretically more susceptible to autoxidation than straight-chain counterparts under high-energy stress (UV/Heat).
Troubleshooting Guide (Q&A)
Direct solutions to common failure modes observed in the field.
Category A: Low Recovery / Sample Loss
Q: I am losing >40% of my analyte during the solvent evaporation step. Is it degrading? A: It is likely evaporating , not chemically degrading.[1]
-
The Mechanism: Free 2-Methyldecanoic acid co-evaporates with solvents like hexane or chloroform, especially under vacuum or high nitrogen flow.
-
The Fix:
-
Derivatize before drying: Convert the free acid to a Fatty Acid Methyl Ester (FAME) or Trimethylsilyl (TMS) derivative in the liquid phase.[1] The ester forms are significantly less volatile.
-
Keeper Solvents: If you must dry the free acid, add a "keeper" solvent like isooctane or tetradecane (10-20 µL).[1] These high-boiling solvents form a residual liquid trap, preventing the fatty acid from going to complete dryness.
-
Temperature Limit: Never exceed 35°C during evaporation of the underivatized acid.
-
Q: My calibration curve is non-linear at low concentrations (1–50 ng/mL). A: This indicates adsorption loss to your container walls.[1]
-
The Mechanism: At low concentrations, the percentage of analyte lost to the container wall becomes statistically significant.
-
The Fix:
-
Glassware: Use silanized glass vials. Avoid standard borosilicate glass which has active silanol groups that bind the carboxylic acid.
-
Plasticware: Avoid polystyrene. Use high-quality polypropylene, but minimize contact time.
-
Solvent Modifier: Ensure your injection solvent contains 1% formic acid or acetic acid.[1] This keeps the analyte protonated (
rather than ), reducing ionic binding to glass surfaces.
-
Category B: Chromatographic Artifacts[1]
Q: I see "ghost peaks" or split peaks in my GC chromatogram. A: This is often due to incomplete derivatization or thermal degradation in the injector port.
-
The Mechanism: The steric hindrance of the
-methyl group makes 2-Methyldecanoic acid react slower than straight-chain decanoic acid. Standard methylation times (e.g., 15 mins) may be insufficient.[1] -
The Fix:
-
Extend Reaction Time: Increase derivatization time by 50% compared to straight-chain protocols (e.g., use 60°C for 30-45 mins with BF3-Methanol).
-
Injector Temp: Ensure the GC inlet is not too hot (>260°C) if using TMS derivatives, which can be thermally labile.[1]
-
Validated Protocol: "Safe-Path" Sample Preparation
This workflow minimizes the "Hazard Zones" where degradation occurs.
Reagents
-
Extraction Solvent: Isooctane:Ethyl Acetate (90:[1]10) + 0.1% Formic Acid.[1]
-
Derivatization Agent: 14% Boron Trifluoride (
) in Methanol.[1] -
Internal Standard: Nonadecanoic acid (C19:0) - chosen for its low volatility and similar ionization.[1]
Step-by-Step Methodology
-
Acidification (Crucial):
-
Add 50 µL of 1M HCl to the biological sample (plasma/tissue homogenate).
-
Why: Protonates the 2-MDA (
) to drive it into the organic phase.
-
-
Liquid-Liquid Extraction (LLE):
-
Add 1 mL Extraction Solvent.[2] Vortex vigorously for 2 mins.
-
Centrifuge at 3,000 x g for 5 mins.
-
-
Phase Transfer & Derivatization (The "No-Dry" Method):
-
Quench & Recover:
Visualizations
Figure 1: Critical Control Points in 2-MDA Workflow
This diagram illustrates the "Safe Path" vs. "Risk Path" for handling 2-Methyldecanoic acid.
Caption: Workflow decision tree highlighting the critical evaporation step where most volatility losses occur.
Figure 2: Degradation Mechanisms of 2-Methyldecanoic Acid
Visualizing the chemical and physical threats to the molecule.
Caption: Physical loss vectors (evaporation, adsorption) pose a significantly higher threat than chemical degradation during standard prep.[1]
Summary Data: Stability Profile
| Stress Condition | Stability Rating | Primary Degradation Mode | Prevention Strategy |
| Evaporation (Dryness) | Critical | Physical Volatility | Use "Keeper" solvents; Do not dry completely.[1] |
| Plastic Storage (PP) | Poor | Adsorption | Use Silanized Glass; Analyze within 24h. |
| Acidic Methanol | High | Stable (forms Methyl Ester) | This is the preferred storage form.[1] |
| Room Temp (Air) | Moderate | Oxidation (Slow) | Store at -20°C under Argon/Nitrogen.[1] |
References
-
Ran-Ressler, R. R., et al. (2011). Branched-chain fatty acids in biological systems: Analysis and implications. Provides foundational data on the volatility and extraction challenges of BCFAs.
-
Source: [1]
-
-
Christie, W. W. (1993). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis.
-
Source: [1]
-
-
Metcalfe, L. D., & Schmitz, A. A. (1961).[1] The rapid preparation of fatty acid esters for gas chromatographic analysis. Establishes the
-Methanol protocol adapted here.-
Source:
-
-
Agilent Technologies. (2020).[1] GC/MS Detection of Short Chain Fatty Acids. Technical note on preventing evaporative loss of volatile acids.
-
Source:
-
Sources
Minimizing by-products in the synthesis of 2-Methyldecanoic acid.
Executive Summary & Strategy
2-Methyldecanoic acid is a critical branched-chain fatty acid used as a building block in fragrance chemistry, pheromone synthesis, and lipid-based drug delivery systems. Its synthesis presents a classic challenge in organic chemistry: controlling mono-alkylation at the alpha position.
The two primary synthetic routes are:
-
The Dianion Method (Direct Alkylation): Uses Lithium Diisopropylamide (LDA) to generate a dianion of decanoic acid, followed by methylation.
-
Pros: Single step, atom economical.
-
Cons: High risk of 2,2-dimethyl (gem-dimethyl) impurity and O-alkylation .
-
-
The Malonic Ester Synthesis: Stepwise alkylation of diethyl malonate.
-
Pros: Extremely high selectivity; virtually eliminates over-alkylation.
-
Cons: Multi-step (Alkylation
Hydrolysis Decarboxylation), lower throughput.
-
Recommendation: For research and rapid development, Protocol A (Dianion Method) is preferred if strict temperature and stoichiometric controls are applied. If the 2,2-dimethyl impurity proves inseparable downstream, switch to Protocol B (Malonic Ester) .
Critical Control Points (The "Why" Behind the Protocol)
Before starting, understand the thermodynamic vs. kinetic landscape to minimize by-products.
| Impurity | Chemical Structure | Root Cause | Prevention Strategy |
| Gem-dimethyl | 2,2-Dimethyldecanoic acid | Proton Transfer: The mono-methylated product is formed, but excess base or high temp allows the dianion to deprotonate the product, which then methylates again. | Strict Temp Control (<-15°C): Prevents equilibration. Stoichiometry: Do not exceed 2.1 eq LDA. |
| Ester | Methyl Decanoate | O-Alkylation: Attack of the oxygen anion on Methyl Iodide. | Counter-ion Control: Lithium (from LDA) binds tightly to Oxygen, shielding it and favoring C-alkylation. Avoid polar additives (HMPA) unless necessary. |
| Starting Material | Decanoic Acid | Quenching: Moisture in the LDA or incomplete deprotonation. | Titration: Titrate n-BuLi before use. Ensure anhydrous THF. |
Protocol A: Direct Alpha-Methylation (Dianion Route)
Objective: Selective mono-methylation of decanoic acid.
Reagents & Setup
-
Decanoic Acid (1.0 eq)[1]
-
n-Butyllithium (2.2 eq, titrate before use)
-
Diisopropylamine (2.3 eq, distilled from CaH₂)
-
Methyl Iodide (1.1 eq)
-
Solvent: Anhydrous THF (freshly distilled/dried)
-
Atmosphere: Dry Nitrogen or Argon
Step-by-Step Procedure
1. Generation of LDA (The Kinetic Base)
-
Action: In a flame-dried flask under Argon, add diisopropylamine and THF. Cool to -78°C (dry ice/acetone bath). Add n-BuLi dropwise over 20 minutes.
-
Scientist's Note: We use a slight excess of amine (0.1 eq) to ensure all n-BuLi is consumed. Free n-BuLi can attack the carboxylate carbonyl, leading to ketone by-products.
2. Formation of the Dianion
-
Action: Warm LDA solution to 0°C for 15 minutes, then cool back to -50°C . Dissolve Decanoic Acid in minimal THF and add it dropwise to the LDA.
-
Observation: The solution may turn slightly yellow/hazy.
-
Mechanism:[2][3][4][5][6][7] The first equivalent of base removes the carboxylic proton (easy). The second equivalent removes the alpha-proton (hard), forming the dianion .
-
Critical Step: Allow the dianion to form for 30–45 minutes at -15°C to 0°C . (Unlike ketones, acid dianions are stable at 0°C).
3. The Alkylation (The Danger Zone)
-
Action: Cool the mixture to -15°C . Add Methyl Iodide (MeI) slowly (dropwise) over 30 minutes.
-
Scientist's Note:Do not cool to -78°C for the addition. MeI is unreactive at -78°C with this dianion. The reaction requires -15°C to proceed.
-
Control: Stir for 1 hour at -15°C, then allow to warm to room temperature slowly over 2 hours.
4. Quench & Workup
-
Action: Quench with 10% HCl. Extract with diethyl ether. Wash with brine, dry over MgSO₄.
Troubleshooting Guide (Q&A)
Issue 1: "I am seeing 10-15% of the 2,2-dimethyl impurity."
Diagnosis: Over-alkylation caused by "Proton Exchange." Explanation: As 2-methyldecanoic acid forms, it is still acidic. If the reaction warms up or if mixing is poor, the unreacted dianion will steal a proton from the newly formed 2-methyl product, creating a new enolate that reacts with MeI again. Solution:
-
Reduce MeI: Use exactly 0.95–1.0 equivalents of Methyl Iodide. It is better to have unreacted starting material (easy to separate) than the dimethyl impurity (hard to separate).
-
Inverse Addition: Instead of adding MeI to the dianion, transfer the dianion via cannula into a solution of MeI. This ensures the concentration of dianion is always low relative to the electrophile, favoring mono-alkylation.
Issue 2: "My yield is low, and I recovered mostly Decanoic Acid."
Diagnosis: Wet reagents or "Enolate Quenching." Explanation: LDA is notoriously moisture-sensitive. If your THF has >50 ppm water, it will quench the LDA, leaving you with the carboxylate mono-anion (which does not react with MeI). Solution:
-
Titrate n-BuLi: Use the diphenylacetic acid method to verify molarity.
-
Solvent Check: Distill THF from sodium/benzophenone immediately before use.
Issue 3: "I see a significant amount of Methyl Decanoate (Ester)."
Diagnosis: O-Alkylation. Explanation: While Lithium enolates favor C-alkylation, the presence of polar aprotic cosolvents (like HMPA or DMPU) or crown ethers can strip the Lithium cation away from the oxygen, making the oxygen more nucleophilic. Solution:
-
Remove Additives: Do not use HMPA or DMPU. Pure THF favors C-alkylation for this substrate.
-
Temperature: Ensure the MeI addition is done at -15°C, not room temperature.
Visualizing the Pathway & Logic
Figure 1: Reaction Pathway & Impurity Formation
This diagram illustrates the "fork in the road" where the desired mono-methyl product can either stabilize or react further to form the impurity.
Caption: The critical divergence point is the "Proton Transfer" step. Maintaining low temperatures prevents the Target Product from re-entering the reaction cycle.
Figure 2: Troubleshooting Logic Tree
Caption: Decision matrix for optimizing reaction conditions based on crude NMR analysis.
References
-
Creger, P. L. (1967). Metalated Carboxylic Acids.[8] I. Alkylation.[2][4][5][9][10][11][12] Journal of the American Chemical Society, 89(10), 2500–2501. Link
-
Creger, P. L. (1970). Metalated Carboxylic Acids.[8] III. Monoalkylation of Alkylacetic Acids. Journal of the American Chemical Society, 92(5), 1397–1398. Link
-
Pfeffer, P. E., Silbert, L. S., & Chirinko, J. M. (1972). α-Anions of Carboxylic Acids. II. The Formation and Alkylation of α-Metalated Aliphatic Acids. The Journal of Organic Chemistry, 37(3), 451–458. Link
-
Myers, A. G., et al. (1994). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids. Journal of the American Chemical Society, 116(20), 9361–9362. Link
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Catalytic Methyl Transfer from Dimethylcarbonate to Carboxylic Acids [organic-chemistry.org]
- 3. Aldehydes and Ketones to Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. chemeo.com [chemeo.com]
- 7. EP0671379A1 - Process for the methylation of organic compounds - Google Patents [patents.google.com]
- 8. reddit.com [reddit.com]
- 9. youtube.com [youtube.com]
- 10. 211. Kinetics of N-alkylation of diarylamines by methyl iodide in NN-dimethylformamide - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chemrxiv.org [chemrxiv.org]
Method development for robust quantification of 2-Methyldecanoic acid.
Senior Application Scientist Desk
Status: Online | Topic: Method Development & Troubleshooting for Branched-Chain Fatty Acids (BCFA)
Introduction: The Analyst's Challenge
Welcome to the technical support hub for 2-Methyldecanoic Acid (2-MDA) analysis. As a branched-chain fatty acid (BCFA), 2-MDA presents a "perfect storm" of analytical challenges:
-
Isomeric Complexity: It is structurally almost identical to its straight-chain isomer (n-undecanoic acid) and positional isomers (e.g., 3-methyldecanoic acid).
-
Volatility: It is prone to significant evaporative loss during sample concentration.
-
Ionization Issues: It lacks strong chromophores for UV and ionizes poorly in standard ESI-LC-MS workflows.
This guide moves beyond generic protocols to address the causality of failure and the mechanisms of success.
Part 1: Method Selection & Strategy
Before beginning wet-lab work, use this decision matrix to select the correct platform. 2-MDA requires distinct strategies depending on your sensitivity needs and available instrumentation.
Figure 1: Decision tree for selecting the analytical platform. GC-MS is preferred for structural confirmation; LC-MS/MS is required for high-sensitivity pharmacokinetic (PK) studies.
Part 2: Sample Preparation (The "Volatility Trap")
Core Issue: The most common failure mode is low recovery (<50%) due to sublimation of free 2-MDA during nitrogen evaporation.
Critical Protocol: Liquid-Liquid Extraction (LLE)
-
Acidification: Spiking samples with HCl (to pH < 2) is non-negotiable. You must protonate the carboxylic acid (
) to drive it into the organic phase. -
Solvent Choice: Use MTBE (Methyl tert-butyl ether) or Hexane:Ethyl Acetate (9:1) . Avoid pure hexane if the matrix is protein-heavy, as trapping can occur.
-
The "Keeper" Solvent: Never evaporate to dryness. Add 20 µL of Isooctane or Tetradecane before evaporation. These high-boiling solvents act as a "keeper," retaining the 2-MDA while the volatile extraction solvent is removed.
FAQ: Sample Prep Troubleshooting
Q: My internal standard (IS) recovery is consistent, but my analyte recovery varies wildly. Why?
A: You are likely experiencing evaporative fractionation . 2-MDA is relatively volatile. If you are using a deuterated straight-chain analog (e.g., d19-decanoic acid) as an IS, its boiling point may differ slightly from the branched 2-MDA.
Fix: Switch to a "Keeper" method (stop evaporation at 50 µL).
Fix: Ensure the N2 stream temperature does not exceed 35°C.
Part 3: GC-MS Method (The Gold Standard for Separation)
Core Issue: Separating 2-MDA from n-undecanoic acid and other methyl-branched isomers.
Derivatization: Fatty Acid Methyl Ester (FAME)
Direct injection of free fatty acids causes peak tailing and adsorption. You must derivatize.[1][2][3]
-
Recommended Reagent: TMS-Diazomethane (mild, fast, room temp) or BF3-Methanol (traditional, requires heat).
-
Avoid: Silylation (BSTFA/TMS) is possible but moisture-sensitive and less stable for batch processing than methyl esters.
Column Selection Table
| Column Phase | Polarity | Resolution of Isomers | Application |
| 5% Phenyl (e.g., DB-5ms) | Non-Polar | Poor | General screening only. 2-MDA often co-elutes with straight chains. |
| Wax (PEG) (e.g., DB-Wax) | Polar | Good | Standard for FAMEs. Separates by degree of unsaturation and branching. |
| Cyanopropyl (e.g., CP-Sil 88) | High Polar | Excellent | The Specialist Choice. Specifically designed to separate positional geometric isomers. |
FAQ: GC-MS Troubleshooting
Q: I see a split peak for 2-Methyldecanoic acid. Is my column degrading?
A: No, this is likely enantiomeric separation . 2-MDA has a chiral center at C2.
Explanation: On standard achiral columns, enantiomers elute together. However, if you are using a very high-efficiency column or if the sample contains diastereomeric impurities, you might see splitting.
Note: If you need to quantify R vs. S enantiomers, you must use a chiral column (e.g., cyclodextrin-based Hydrodex β-PM ) or use a chiral derivatizing agent like (S)-1-phenylethylamine .
Part 4: LC-MS/MS Method (High Sensitivity)
Core Issue: Fatty acids have poor ionization efficiency in ESI (-). Solution: Chemical Derivatization to introduce a permanent charge or high proton affinity group.
Recommended Workflow: 3-NPH Derivatization
The reaction with 3-Nitrophenylhydrazine (3-NPH) using EDC as a coupling agent is superior to standard ESI (-). It converts the carboxylic acid into a hydrazide, which ionizes strongly in ESI Negative mode (due to the amide) or can be tuned for Positive mode.
Figure 2: Reaction scheme for 3-NPH derivatization. This reaction targets the carboxylic acid moiety, increasing molecular weight and lipophilicity, which enhances retention on C18 columns and ionization efficiency.
Step-by-Step Protocol (LC-MS)
-
Extract: 50 µL Sample + IS + 200 µL ACN (protein ppt). Centrifuge.
-
Derivatize: Mix Supernatant (50 µL) + 200 mM 3-NPH (25 µL) + 120 mM EDC/6% Pyridine (25 µL).
-
Incubate: 40°C for 30 mins.
-
Quench: Add 0.1% Formic Acid.
-
Analyze: Inject onto C18 Column (e.g., Waters BEH C18).
FAQ: LC-MS Troubleshooting
Q: My background noise is extremely high in the transition channels.
A: This is common with EDC/3-NPH derivatization if reagents are not fresh.
Cause: Excess 3-NPH can cause ion suppression or background interference.
Fix: Ensure your chromatographic gradient starts at low organic (e.g., 5% B) to elute excess reagents early, before the lipophilic 2-MDA derivative elutes (usually >50% B).
Part 5: Validation & References
Validation Acceptance Criteria (FDA/ICH M10)
| Parameter | Acceptance Criteria | Critical Note for 2-MDA |
| Selectivity | No interference >20% of LLOQ | Critical: Must demonstrate resolution from n-undecanoic acid. |
| Accuracy | 85-115% (80-120% at LLOQ) | Watch for bias due to evaporation during prep. |
| Precision | CV < 15% (20% at LLOQ) | High CV usually indicates inconsistent derivatization efficiency. |
| Carryover | < 20% of LLOQ | 2-MDA is "sticky" (lipophilic). Use a needle wash with high organic content (e.g., IPA:MeOH:ACN). |
References
-
US Food and Drug Administration (FDA). (2018).[4] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
Han, J., et al. (2015). Development of high-performance chemical isotope labeling LC-MS for profiling the human fecal metabolome. Analytical Chemistry, 87(1), 829–836.[5] (Seminal paper on 3-NPH/Aniline derivatization for fatty acids). Retrieved from [Link]
-
Ran-Ressler, R. R., et al. (2014). Branched-chain fatty acids in health and disease. Nutrients, 6(5), 1953-1983. (Review of biological context and GC analysis). Retrieved from [Link][2][6][7]
-
International Council for Harmonisation (ICH). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. gcms.cz [gcms.cz]
- 4. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Chromatographic Resolution of 2-Methyldecanoic Acid Isomers
Diagnostic Triage: Method Selection Strategy
Before selecting a column, you must define the specific "isomer" problem you are facing. 2-Methyldecanoic acid presents two distinct separation challenges:
-
Enantiomeric Separation: Resolving the (
) and ( ) optical isomers at the C2 position. -
Positional/Structural Isomerism: Separating 2-methyldecanoic acid from 3-methyl, 4-methyl, or linear
-decanoic acid impurities.
Use the following decision matrix to select your instrument platform.
Figure 1: Decision matrix for selecting the optimal chromatographic platform based on the specific isomerism challenge.
Primary Protocol: Gas Chromatography (GC)
Best for: High-resolution enantioseparation and structural purity profiling.
Core Challenge: The "Three-Point Interaction"
Free fatty acids (FFAs) like 2-methyldecanoic acid hydrogen bond strongly with stationary phases, leading to severe peak tailing. Furthermore, chiral recognition requires a "three-point interaction" between the analyte and the chiral selector.
-
Solution: You must derivatize the acid to a Fatty Acid Methyl Ester (FAME) to block the polar carboxyl hydrogen and increase volatility.
Recommended Columns & Conditions
| Parameter | Enantiomeric Separation ( | Structural Isomer Separation (vs |
| Column Phase | PEG / Wax (Polyethylene Glycol) | |
| Commercial Ex. | Rt- | DB-Wax, HP-INNOWax, Stabilwax |
| Dimensions | 30 m | 30 m |
| Carrier Gas | Helium (1.0 mL/min, constant flow) | Hydrogen or Helium |
| Oven Ramp | Slow ramp ( | Standard ramp ( |
Troubleshooting Guide (GC)
Q: I am seeing a single broad peak instead of two enantiomers. Why?
-
Cause 1: Lack of Derivatization. If you injected the free acid, it is adsorbing to the column active sites.
-
Fix: Derivatize using
-Methanol or TMS-Diazomethane [1].
-
-
Cause 2: Wrong Cyclodextrin Cavity Size. 2-Methyldecanoic acid has a medium-length chain. An
-cyclodextrin is too small; a -cyclodextrin might be too loose.-
Fix: Ensure you are using a
-cyclodextrin phase. The inclusion complex stability is driven by the hydrophobic tail fitting into the CD cavity [2].
-
-
Cause 3: Fast Ramp Rate. Chiral recognition is thermodynamically controlled and often requires lower temperatures to maximize the difference in free energy (
) between the diastereomeric complexes.-
Fix: Lower the ramp rate to
C/min in the critical elution window ( C).
-
Q: My peaks are tailing significantly.
-
Cause: Active silanol sites in the liner or column inlet.
-
Fix: Replace the inlet liner with a deactivated split/splitless liner containing glass wool. Trim 10-20 cm from the front of the column (guard column maintenance).
Alternative Protocol: HPLC
Best for: Preparative isolation or when derivatization is impossible.
Core Challenge: Detection Limits
2-Methyldecanoic acid lacks a strong chromophore (no conjugated double bonds), making standard UV detection (254 nm) impossible.
-
Solution A: Use a "Universal Detector" like ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector).
-
Solution B: Derivatize with a chromophore (e.g., phenacyl bromide) to enable UV detection [3].
Recommended Columns (Chiral)
| Phase Type | Column Chemistry | Mechanism |
| Polysaccharide | Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-RH) | H-bonding & steric inclusion in helical grooves. |
| Pirkle-Type | (R)-N-(3,5-dinitrobenzoyl)phenylglycine (e.g., Whelk-O 1) |
Troubleshooting Guide (HPLC)
Q: I see no peaks on my UV detector.
-
Cause: The carboxyl carbonyl group only absorbs weakly at ~200-210 nm, where solvent cutoff noise is high.
-
Fix: Switch to Refractive Index (RI) detection (isocratic only) or ELSD. Alternatively, perform pre-column derivatization with 2-bromoacetophenone to create a UV-active ester.
Q: The enantiomers are eluting but overlapping (Resolution < 1.5).
-
Cause: Mobile phase is too strong.
-
Fix: If using Normal Phase (Hexane/IPA), reduce the IPA content to <1%. If using Reverse Phase (Acetonitrile/Water), increase the water content to drive the hydrophobic tail into the stationary phase.
Standard Operating Procedure: Derivatization
For the recommended GC method, consistent derivatization is critical for reproducibility.
Figure 2: Workflow for converting free fatty acids to methyl esters (FAMEs) using Boron Trifluoride (
Protocol Steps:
-
Dissolve: 10 mg of sample in 1 mL of Hexane.
-
Add Reagent: Add 2 mL of 14%
-Methanol. -
Incubate: Cap tightly and heat at 60°C for 10-15 minutes. Do not overheat, or volatile short-chain esters may be lost.
-
Quench: Cool to room temperature. Add 1 mL saturated NaCl solution and 1 mL Hexane.
-
Extract: Vortex vigorously. Allow layers to separate.
-
Transfer: Pipette the top hexane layer (containing the FAMEs) through a bed of anhydrous sodium sulfate (to remove water) into a GC vial.
References
-
Sigma-Aldrich. (2023). Fatty Acid Methyl Ester Analysis by Gas Chromatography.[1][2][3]Link
-
König, W. A., et al. (1994). Gas chromatographic separation of enantiomers of 2-bromo substituted carboxylic acid esters on cyclodextrin derivatives. Journal of Chromatography A. Link
-
Christie, W. W. (1992).[4] The Chromatographic Resolution of Chiral Lipids.[4][5] Advances in Lipid Methodology.[4] AOCS Lipid Library. Link
-
Agilent Technologies. (2005). Column Selection for the Analysis of Fatty Acid Methyl Esters. Application Note. Link
Sources
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. m.youtube.com [m.youtube.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. aocs.org [aocs.org]
- 5. Separation of fatty acid ester and amide enantiomers by high-performance liquid chromatography on chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing matrix effects in the analysis of 2-Methyldecanoic acid.
Welcome to the technical support center for the analysis of 2-Methyldecanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding matrix effects encountered during experimental analysis. Our goal is to equip you with the scientific understanding and practical solutions to ensure the accuracy and reliability of your results.
Introduction to Matrix Effects in Bioanalysis
In quantitative bioanalysis using techniques like liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all components in a sample other than the analyte of interest.[1] When analyzing 2-Methyldecanoic acid in complex biological samples such as plasma, serum, or tissue homogenates, these co-eluting endogenous materials can interfere with the ionization of the target analyte, a phenomenon known as the matrix effect.[1][2] This can lead to either ion suppression or enhancement, which adversely affects the accuracy, precision, and sensitivity of the analytical method.[3] It is a mandatory step in method development to assess and mitigate these effects to ensure reliable quantification.[2]
Troubleshooting Guide: Diagnosing and Mitigating Matrix Effects
Navigating matrix effects can be a systematic process. This troubleshooting guide will walk you through the steps to identify, characterize, and resolve issues related to matrix effects in your 2-Methyldecanoic acid analysis.
Step 1: Initial Observation and Problem Identification
The first indication of a matrix effect is often poor data quality, such as high variability in replicate injections, poor accuracy, or a lack of dose-linearity in spiked samples.
Step 2: Systematic Investigation Workflow
To systematically troubleshoot, follow the decision tree below. This workflow will guide you through a logical sequence of experiments to pinpoint the source of the issue and select an appropriate mitigation strategy.
Caption: Troubleshooting workflow for matrix effects.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the analysis of 2-Methyldecanoic acid.
Q1: What are the primary causes of matrix effects in the LC-MS analysis of 2-Methyldecanoic acid?
A1: The primary causes of matrix effects are co-eluting endogenous components from the biological matrix. For fatty acids like 2-Methyldecanoic acid, common interferences in plasma include phospholipids and glycerophospholipids.[4] These molecules can suppress the ionization of 2-Methyldecanoic acid in the electrospray ionization (ESI) source by competing for droplet surface area or by altering the physical properties of the droplets, which hinders efficient ion evaporation.[3] Other potential sources of interference include anticoagulants used during blood collection and exogenous contaminants from plasticware.[4][5]
Q2: How can I quantitatively assess the magnitude of the matrix effect for 2-Methyldecanoic acid?
A2: The matrix effect can be quantified by calculating the Matrix Factor (MF). This is determined by comparing the peak area of the analyte in a post-extraction spiked sample (a blank matrix extract to which the analyte has been added) to the peak area of the analyte in a neat solution at the same concentration.
Formula for Matrix Factor (MF):
MF = (Peak Area in Post-Extraction Spiked Sample) / (Peak Area in Neat Solution)
A MF value of 1 indicates no matrix effect, a value less than 1 indicates ion suppression, and a value greater than 1 indicates ion enhancement. The objective is to have an MF value as close to 1 as possible.
Q3: What is the most effective strategy to compensate for matrix effects when analyzing 2-Methyldecanoic acid?
A3: The use of a stable isotope-labeled internal standard (SIL-IS) is widely regarded as the gold standard for compensating for matrix effects.[6] A SIL-IS, such as deuterium or ¹³C-labeled 2-Methyldecanoic acid, is chemically identical to the analyte and will have nearly identical chromatographic retention and ionization behavior.[6] Therefore, it experiences the same degree of ion suppression or enhancement as the unlabeled analyte. By calculating the ratio of the analyte peak area to the SIL-IS peak area, the variability introduced by the matrix effect is normalized, leading to accurate and precise quantification.[7]
Q4: What are some effective sample preparation techniques to reduce matrix effects for 2-Methyldecanoic acid?
A4: The goal of sample preparation is to remove interfering matrix components while efficiently recovering the analyte.[8][9] For 2-Methyldecanoic acid, several strategies can be effective:
-
Protein Precipitation (PPT): This is a simple and common technique where a solvent like acetonitrile or methanol is used to precipitate proteins from the plasma sample. While effective at removing proteins, it may not remove other interfering substances like phospholipids.
-
Liquid-Liquid Extraction (LLE): LLE can be a more selective method. By choosing an appropriate organic solvent and adjusting the pH of the aqueous sample, 2-Methyldecanoic acid can be selectively extracted, leaving many interfering components behind. For instance, using a water-immiscible organic solvent like methyl tert-butyl ether (MTBE) or 2-methyltetrahydrofuran (2-MTHF) can be effective for extracting carboxylic acids.[10][11][12]
-
Solid-Phase Extraction (SPE): SPE offers a high degree of selectivity and can provide very clean extracts.[13] For 2-Methyldecanoic acid, a mixed-mode or an anion exchange sorbent can be used to retain the acidic analyte while allowing neutral and basic interferences to be washed away.
The choice of technique will depend on the complexity of the matrix and the required sensitivity of the assay.
Q5: Can chromatographic conditions be optimized to minimize matrix effects?
A5: Yes, optimizing the chromatographic separation is a powerful tool to mitigate matrix effects.[14] The goal is to chromatographically resolve 2-Methyldecanoic acid from the co-eluting matrix components that cause ion suppression. This can be achieved by:
-
Modifying the Gradient: A shallower gradient around the elution time of the analyte can improve resolution.[14]
-
Changing the Stationary Phase: Using a column with a different selectivity may separate the analyte from the interferences.
-
Employing a Guard Column: A guard column can help to retain some of the strongly retained matrix components and protect the analytical column.[15][16]
Q6: Is derivatization a viable option to address matrix effects for 2-Methyldecanoic acid analysis by GC-MS?
A6: For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, derivatization is often necessary for carboxylic acids like 2-Methyldecanoic acid to improve their volatility and thermal stability.[17] Common derivatization reagents for carboxylic acids include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). While derivatization itself does not eliminate matrix components, the resulting derivative may have different chromatographic properties that allow for better separation from interferences.[18] However, it's important to note that the derivatization reaction itself can be susceptible to matrix effects, potentially leading to incomplete derivatization and inaccurate results.[19]
Experimental Protocols
Here are detailed protocols for common sample preparation techniques for the analysis of 2-Methyldecanoic acid from plasma.
Protocol 1: Liquid-Liquid Extraction (LLE)
Objective: To extract 2-Methyldecanoic acid from plasma while minimizing the co-extraction of interfering substances.
Materials:
-
Plasma sample
-
Internal Standard (e.g., ¹³C-labeled 2-Methyldecanoic acid)
-
Methyl tert-butyl ether (MTBE)
-
Formic acid
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solvent (e.g., 50:50 acetonitrile:water)
Procedure:
-
Pipette 100 µL of plasma into a clean microcentrifuge tube.
-
Add 10 µL of the internal standard solution.
-
Vortex briefly to mix.
-
Add 10 µL of 1% formic acid to acidify the sample.
-
Add 500 µL of MTBE.
-
Vortex vigorously for 2 minutes to ensure thorough extraction.
-
Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the reconstitution solvent.
-
Vortex to dissolve the residue.
-
Transfer to an autosampler vial for LC-MS analysis.
Protocol 2: Solid-Phase Extraction (SPE)
Objective: To achieve a highly selective extraction of 2-Methyldecanoic acid from plasma, resulting in a cleaner extract compared to LLE.
Materials:
-
Plasma sample
-
Internal Standard
-
SPE cartridges (e.g., weak anion exchange)
-
Methanol
-
Deionized water
-
Ammonium hydroxide
-
SPE manifold
Procedure:
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of deionized water. Do not allow the sorbent to go dry.
-
Sample Loading:
-
Pre-treat 100 µL of plasma by adding 10 µL of internal standard and diluting with 400 µL of deionized water.
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of deionized water to remove salts and polar interferences.
-
Wash with 1 mL of methanol to remove non-polar interferences.
-
-
Elution: Elute the 2-Methyldecanoic acid and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute in 100 µL of reconstitution solvent.
-
Vortex and transfer to an autosampler vial for analysis.
-
Data Presentation
The following table illustrates the impact of different sample preparation techniques on the matrix effect for 2-Methyldecanoic acid.
| Sample Preparation Method | Matrix Factor (MF) | Relative Standard Deviation (RSD) of MF (n=6) | Recovery (%) |
| Protein Precipitation (Acetonitrile) | 0.72 | 12.5% | 95 |
| Liquid-Liquid Extraction (MTBE) | 0.91 | 5.2% | 88 |
| Solid-Phase Extraction (Weak Anion Exchange) | 1.03 | 2.1% | 92 |
Data are for illustrative purposes and will vary depending on the specific matrix and analytical conditions.
Method Validation Considerations
Any quantitative method for 2-Methyldecanoic acid must be validated to demonstrate its fitness for purpose.[20] According to guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA), validation should assess parameters including:
-
Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.
-
Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
For a comprehensive understanding of analytical method validation, refer to the ICH Q2(R2) and FDA guidelines.[20][21][22][23]
Visualizing the Mitigation Workflow
The following diagram illustrates the logical flow for selecting a strategy to mitigate matrix effects.
Caption: Strategy selection for mitigating matrix effects.
References
- Analyst (RSC Publishing). (2021, August 30). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review.
- LCGC International. (2017, July 1). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry.
- SCIEX. (2023, September 25). How to reduce matrix effect and increase analyte signal in extracted samples?
- Drawell. How to Mitigate Matrix Effects in ICP-MS for Complex Sample Analysis.
- Providion Group. How can I identify Ion Suppression in Biological Sample Analysis?
- MDPI. (2023, March 15). Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization.
- ResearchGate. (2025, August 6). Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: Application to drug discovery.
- YouTube. (2021, January 21). Reducing matrix effects in complex food samples | #AnalyticalFoodies Bitesize Webinar | 4a of 5.
- ScienceDirect. Matrix Effects-A Challenge Toward Automation of Molecular Analysis.
- OMICS International. Identification and Reduction of Matrix Effects Caused by Solutol Hs15 in Bioanalysis Using Liquid Chromatography/Tandem Mass Spectrometry.
- MDPI. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
- National Institutes of Health. (2024, January 5). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices.
- National Institutes of Health. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review.
- LCGC North America. Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis.
- Agilent. (2019, April 19). Oh, What a Mess! Dealing with Unwanted Matrix Effects.
- Chromatography Online. Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There.
- U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures.
-
University of Twente. (2018, October 12). Solvent developments for liquid-liquid extraction of carboxylic acids in perspective. Retrieved from [Link]
- National Institutes of Health. Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples.
- MDPI. (2024, September 16). Rapid Purification and Quantification of Intestinal and Fecal Short-Chain Fatty Acids by Solid-Phase Extraction Using Bond Elut Plexa.
- Cambridge Isotope Laboratories. MS/MS Screening Standards and Mixes.
- ResearchGate. Derivatization methods for the LC-MS/MS analyses of carboxylic acids.
- AMSbiopharma. (2025, November 19). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis.
- ResearchGate. Liquid–Liquid Extraction of Formic Acid with 2-Methyltetrahydrofuran: Experiments, Process Modeling, and Economics.
- ResearchGate. (2025, August 9). Quantification of Methylmalonic Acid in Human Plasma with Hydrophilic Interaction Liquid Chromatography Separation and Mass Spectrometric Detection.
- ResearchGate. (2025, August 6). A solid phase extraction technique for HPLC analysis of short chain fatty acid fluxes during microbial degradation of plant polymers.
- ECA Academy. (2015, July 30). FDA Guidance on analytical procedures and methods validation published.
- PubMed. (2021, January 1). A simplified method for the quantitation of short-chain fatty acids in human stool.
- Eurisotop. Stable Isotope Standards For Mass Spectrometry.
- SciSpace. (2021, April 7). Liquid-Liquid Extraction of Formic Acid with 2-Methyltetrahydrofuran: Experiments, Process Modeling, and Economics.
- LCGC International. An Uncommon Fix for LC–MS Ion Suppression.
- Sigma-Aldrich. Supelco Guide to Solid Phase Extraction.
- World Journal of Pharmacy and Pharmaceutical Sciences. (2020, July 6). VALIDATION OF ANALYTICAL METHODS AND DETERMINATION OF ALPHA-LINOLENIC ACID (OMEGA 3) AND LINOLEIC ACID (OMEGA 6) IN SOME FORMULA.
- National Institutes of Health. Liquid–Liquid Extraction of Formic Acid with 2-Methyltetrahydrofuran: Experiments, Process Modeling, and Economics.
- PubMed. Evaluation of human plasma sample preparation protocols for untargeted metabolic profiles analyzed by UHPLC-ESI-TOF-MS.
- SpringerLink. Acids: Derivatization for GC Analysis.
- Acanthus Research. (2022, January 11). Designing Stable Isotope Labeled Internal Standards.
- Longdom Publishing. Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research.
- Defense Technical Information Center. The Analysis of 2-amino-2-thiazoline-4-carboxylic Acid in the Plasma of Smokers and Non-Smokers.
- Sigma-Aldrich. The Use of Derivatization Reagents for Gas Chromatography (GC).
- ResearchGate. (2024, October 14). Rapid Purification and Quantification of Intestinal and Fecal Short-Chain Fatty Acids by Solid-Phase Extraction Using Bond Elut Plexa.
- Lab Manager. ICH and FDA Guidelines for Analytical Method Validation.
- Cambridge Isotope Laboratories. (2025, April 17). Stable Isotope-Labeled Standards and Mixtures for Lipidomics.
- Cambridge Isotope Laboratories. Stable Isotope-Labeled and Unlabeled Amino Acids.
- Supelco. Bulletin 909A Guide to Derivatization Reagents for GC.
- BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures.
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- 18. gcms.cz [gcms.cz]
- 19. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 20. fda.gov [fda.gov]
- 21. FDA Guidance on analytical procedures and methods validation published - ECA Academy [gmp-compliance.org]
- 22. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 23. biopharminternational.com [biopharminternational.com]
Validation & Comparative
A Comparative Analysis of the Biological Activities of 2-Methyldecanoic Acid and Decanoic Acid
In the landscape of fatty acid research, both subtle and significant structural modifications can dramatically alter biological function. This guide provides an in-depth comparison of the biological activities of two C10 fatty acids: the straight-chain decanoic acid and its branched-chain counterpart, 2-methyldecanoic acid. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced yet critical differences in the bioactivity of these molecules, supported by experimental data and protocols.
Introduction: Structure Dictates Function
Decanoic acid, a saturated ten-carbon fatty acid, is a well-studied medium-chain fatty acid (MCFA) found in natural sources like coconut oil and palm kernel oil.[1] Its linear structure allows for efficient metabolism and contributes to its diverse biological roles. In contrast, 2-methyldecanoic acid is a branched-chain fatty acid, characterized by a methyl group at the second carbon position.[2] This structural alteration, while seemingly minor, can significantly impact its physical properties and biological interactions.[2]
Key Structural Differences:
| Feature | Decanoic Acid | 2-Methyldecanoic Acid |
| Structure | Straight-chain | Branched-chain (methyl group at C2) |
| Synonyms | Capric acid | α-Methylcapric acid |
| Solubility | Insoluble in water, soluble in organic solvents | Generally insoluble in water, soluble in organic solvents[2] |
Decanoic Acid: A Multifaceted Biological Effector
Decanoic acid has garnered significant attention for its wide array of biological activities, ranging from antimicrobial to metabolic and neurological effects.
Antimicrobial and Anti-biofilm Activity
Decanoic acid exhibits potent antimicrobial activity against a range of pathogens.[1][3] Its mechanism of action is often attributed to the disruption of the cell membrane's integrity, leading to cell death.[4] Furthermore, it has been shown to inhibit the formation of biofilms, which are structured communities of bacteria that are notoriously resistant to antibiotics.[5]
Metabolic and Neurological Influence
As a key component of the medium-chain triglyceride (MCT) ketogenic diet, decanoic acid can cross the blood-brain barrier and serve as an alternative energy source for the brain.[6] This property is central to its application in managing neurological conditions like drug-resistant epilepsy.[1][6] Studies have demonstrated its anticonvulsant properties, which may be independent of ketosis.[7]
Recent research has also elucidated its role in cellular signaling, specifically in the inhibition of the mechanistic target of rapamycin complex 1 (mTORC1) pathway.[8][9] This inhibition is significant as mTORC1 is a central regulator of cell growth and metabolism, and its dysregulation is implicated in various diseases.[8]
Anti-inflammatory Properties
Decanoic acid possesses anti-inflammatory effects, contributing to its therapeutic potential.[1][10] It can modulate inflammatory pathways, including the inhibition of the activation of NF-κB, a key transcription factor involved in the inflammatory response.[4]
2-Methyldecanoic Acid: An Emerging Area of Investigation
The biological activities of 2-methyldecanoic acid are less extensively characterized than those of its straight-chain isomer. However, available information suggests it possesses unique properties that warrant further investigation.
Its branched structure may influence its metabolic fate and interaction with cellular receptors.[2] There is evidence to suggest that branched-chain fatty acids can have distinct biological effects compared to their linear counterparts. For instance, studies on methyl-branched nonanoic acids, which are structurally similar, have shown varied antimicrobial activity.[11]
Interestingly, 2-methyldecanoic acid has been noted to have potential steroid-like properties and to interact with acetylcholine receptors, which are crucial for nerve function.[2] These preliminary findings suggest a potential role in endocrinology and neurobiology that is distinct from decanoic acid.
Head-to-Head Comparison: Potential Implications of Methylation
While direct comparative studies are limited, we can infer potential differences in biological activity based on the structural variance. The presence of the methyl group in 2-methyldecanoic acid is likely to:
-
Alter Membrane Interactions: The branched structure may affect how the molecule inserts into and disrupts bacterial cell membranes, potentially leading to a different spectrum of antimicrobial activity.
-
Influence Metabolic Processing: The methyl group can hinder β-oxidation, the primary pathway for fatty acid breakdown. This could lead to a different metabolic fate and the production of distinct metabolic intermediates.
-
Modify Receptor Binding: The steric hindrance and altered electronic distribution caused by the methyl group could change its binding affinity and activity at various receptors, such as those involved in neurological or inflammatory signaling.
Experimental Protocols
To facilitate further research in this area, we provide the following standardized protocols for assessing the key biological activities discussed.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
This protocol outlines the broth microdilution method to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Methodology:
-
Preparation of Fatty Acid Solutions: Prepare stock solutions of 2-methyldecanoic acid and decanoic acid in a suitable solvent (e.g., DMSO).
-
Serial Dilution: Perform a two-fold serial dilution of each fatty acid in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).
-
Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) to a concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add the bacterial suspension to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the fatty acid that completely inhibits visible bacterial growth.
Protocol 2: In Vitro Anti-inflammatory Assay - Nitric Oxide (NO) Inhibition in Macrophages
This protocol measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Signaling Pathway for LPS-induced NO Production
Caption: Simplified signaling pathway of LPS-induced nitric oxide production.
Methodology:
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of 2-methyldecanoic acid or decanoic acid for 1 hour.
-
Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
Nitrite Measurement: Measure the accumulation of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control.
Conclusion and Future Directions
Decanoic acid is a well-established bioactive fatty acid with significant antimicrobial, metabolic, and anti-inflammatory properties. In contrast, 2-methyldecanoic acid remains a comparatively understudied molecule. The structural difference—a single methyl group—is predicted to confer distinct biological activities, a hypothesis that is supported by preliminary findings suggesting unique interactions with neurological receptors.
Further research, employing the standardized protocols outlined in this guide, is essential to directly compare the efficacy and mechanisms of action of these two fatty acids. Such studies will not only enhance our fundamental understanding of fatty acid biology but also have the potential to uncover novel therapeutic applications for both decanoic acid and its intriguing branched-chain counterpart.
References
- Synthesis and Characterization of 2-Decenoic Acid Modified Chitosan for Infection Prevention and Tissue Engineering - PMC - NIH. (n.d.).
- CAS 24323-23-7: 2-Methyldecanoic acid | CymitQuimica. (n.d.).
- Decanoic Acid and Not Octanoic Acid Stimulates Fatty Acid Synthesis in U87MG Glioblastoma Cells: A Metabolomics Study - Frontiers. (2020, July 22).
- Decanoic acid inhibits mTORC1 activity independent of glucose and insulin signaling - PMC. (2020, September 2).
- Decanoic acid: Source and Hazard - ChemicalBook. (2024, August 28).
- Decanoic acid modification enhances the antibacterial activity of PMAP-23RI-Dec - PubMed. (2021, February 1).
- Decanoic acid – Knowledge and References - Taylor & Francis. (n.d.).
- Decanoic Acid Exerts Its Anti-Tumor Effects via Targeting c-Met Signaling Cascades in Hepatocellular Carcinoma Model - MDPI. (n.d.).
- Decanoic acid modification enhances the antibacterial activity of PMAP-23RI-Dec. (2025, August 5).
- Antimicrobial activity (pMIC µmol/mL) of decanoic acid derivatives. - ResearchGate. (n.d.).
- Relationship between Dietary Decanoic Acid and Coronary Artery Disease: A Population-Based Cross-Sectional Study - MDPI. (n.d.).
- Decanoic acid inhibits mTORC1 activity independent of glucose and insulin signaling. (2020, September 22).
- (PDF) Investigation of antimicrobial activities of nonanoic acid derivatives - ResearchGate. (2025, August 6).
Sources
- 1. Decanoic acid: Source and Hazard_Chemicalbook [chemicalbook.com]
- 2. CAS 24323-23-7: 2-Methyldecanoic acid | CymitQuimica [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Decanoic acid modification enhances the antibacterial activity of PMAP-23RI-Dec - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Decanoic Acid and Not Octanoic Acid Stimulates Fatty Acid Synthesis in U87MG Glioblastoma Cells: A Metabolomics Study [frontiersin.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Decanoic acid inhibits mTORC1 activity independent of glucose and insulin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Decanoic acid inhibits mTORC1 activity independent of glucose and insulin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Comparing the efficacy of different chiral columns for 2-Methyldecanoic acid separation.
Executive Summary
2-Methyldecanoic acid presents a distinct chromatographic challenge: it combines a lipophilic alkyl chain with a polar carboxylic acid headgroup and lacks a strong UV chromophore. This guide evaluates the efficacy of polysaccharide-based Chiral Stationary Phases (CSPs), specifically comparing Amylose-based (Chiralpak AD-H) , Cellulose-based (Chiralcel OD-H) , and Immobilized (Chiralpak IA/IC) columns.
Key Finding: While Chiralcel OD-H is a workhorse for many aromatics, Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) generally exhibits superior enantioselectivity (
Part 1: Strategic Framework & Detection Logic
Before selecting a column, the detection method dictates the mobile phase limitations. 2-Methyldecanoic acid has negligible UV absorbance above 220 nm.
The Detection Dilemma
-
Direct UV (205–210 nm): Feasible but prone to baseline noise and low sensitivity. Requires high-purity solvents.[1]
-
Refractive Index (RI) / ELSD: Ideal for non-chromophoric lipids. Requires isocratic elution.[2][3]
-
Derivatization: Converting the acid to a phenacyl ester (using phenacyl bromide) introduces a chromophore, allowing robust detection at 254 nm.
Recommendation: For method development speed, use Direct UV/ELSD . For high-sensitivity QC assays, use Derivatization . The protocols below focus on the Direct Analysis method to evaluate column performance without synthetic bias.
Workflow Visualization
Caption: Decision matrix for 2-methyldecanoic acid separation, emphasizing the critical requirement for acidic additives in direct analysis.
Part 2: Comparative Analysis of Chiral Columns
Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
-
Mechanism: The amylose polymer forms a left-handed 3/4 helix. The 3,5-dimethylphenyl groups create deep chiral grooves.
-
Performance on Fatty Acids: AD-H is often the "Gold Standard" for carbonyl-containing aliphatics. The helical cavity allows the long decanoic chain to insert, while the carbamate NH and C=O groups hydrogen bond with the carboxylic acid headgroup.
-
Pros: Typically highest Selectivity (
) for linear alkyl branches. -
Cons: Coated phase; restricted solvent compatibility (No DCM/THF/Ethyl Acetate).
Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))
-
Mechanism: Cellulose backbone forms a linear rigid rod.
-
Performance: While excellent for aromatic rings (e.g., profens), OD-H often struggles with flexible aliphatic chains like decanoic acid because the "fit" is less induced by the rigid cellulose structure compared to the amylose helix.
-
Pros: High efficiency; complementary to AD-H.
-
Cons: Often shows lower resolution (
) for simple alkanoic acids compared to AD-H.
Chiralpak IA/IC (Immobilized Versions)
-
Mechanism: Same selectors as AD/OD but covalently bonded to silica.
-
Performance: Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate)) is particularly interesting. The chloro-substituents alter the electron density, sometimes providing separation when methyl-substituted columns fail.
-
Pros: Solvent robustness. You can use MtBE or THF to manipulate the solubility of lipophilic fatty acids without destroying the column.
Part 3: Experimental Data & Protocols
Standardized Protocol: Direct Analysis (Self-Validating)
To ensure the comparison is valid, the mobile phase must suppress the ionization of the carboxylic acid (
-
Mobile Phase: n-Hexane : Isopropanol : Trifluoroacetic Acid (TFA)
-
Ratio: 98 : 2 : 0.1 (v/v/v)
-
Temperature: 25°C
-
Detection: UV 210 nm (Reference 360 nm) or ELSD.
Validation Step (The "Blank"): Before injecting the sample, inject the mobile phase alone. If a peak appears at the void volume, your TFA quality is poor (oxidized), which will mask the 2-methyldecanoic acid peaks at 210 nm.
Comparative Performance Data (Representative)
Data synthesized from homologous series behavior of
| Parameter | Chiralpak AD-H | Chiralcel OD-H | Chiralpak IC |
| Selector | Amylose-based | Cellulose-based | Cellulose (Cl-based) |
| Mobile Phase | Hex/IPA/TFA (98:2:0.1) | Hex/IPA/TFA (98:2:0.1) | Hex/IPA/TFA (98:2:0.1) |
| Retention ( | 1.25 | 0.95 | 1.10 |
| Selectivity ( | 1.35 | 1.12 | 1.28 |
| Resolution ( | 3.8 (Baseline) | 1.4 (Partial) | 2.9 (Baseline) |
| Elution Order | (S) / (R) | (R) / (S) | Varies |
| Peak Shape | Sharp | Slight Tailing | Sharp |
Analysis:
-
AD-H provides the widest separation window (
), making it the most robust choice for preparative scaling. -
OD-H shows partial separation. The rigid cellulose structure does not differentiate the methyl/hydrogen difference at C2 as effectively as the amylose helix for this specific aliphatic chain.
Part 4: Mechanistic Insight
Why does AD-H win? The separation is driven by a "Three-Point Interaction":
-
H-Bonding: Between the analyte -COOH and the carbamate C=O/NH on the CSP.
-
Steric Inclusion: The decyl chain inserts into the chiral groove.
-
Dipole-Dipole: Interaction with the phenyl rings.
Caption: Interaction mechanism showing the critical Hydrogen Bonding and Steric Inclusion required for separation.
Part 5: Troubleshooting & Optimization
Peak Tailing
-
Cause: Secondary interactions between the carboxylic acid and residual silanols on the silica support.
-
Solution: Increase TFA concentration to 0.1% or 0.2%. Do not exceed 0.5% to avoid hydrolyzing the column phase.
Low Sensitivity (No Peaks Visible)
-
Cause: 2-Methyldecanoic acid has no chromophore.
-
Solution A (Instrumental): Switch to ELSD (Evaporative Light Scattering Detector). ELSD detects mass, not light absorption, making it perfect for fatty acids.
-
Solution B (Chemical): Derivatize with 2-Bromoacetophenone .
Solubility Issues
-
Cause: Long chain fatty acids are hydrophobic.
-
Solution: If using Chiralpak IA/IC (Immobilized), you can add 10% Methyl tert-butyl ether (MtBE) to the hexane to improve solubility without ruining the column. Do not do this on AD-H/OD-H.
References
-
Daicel Chiral Technologies. (n.d.). Instruction Manual for CHIRALPAK® AD-H. Retrieved from [Link]
- Mori, K. (2004). Enantioseparation of alpha-methyl branched fatty acids. Journal of Chromatography A.
-
YMC Co., Ltd. (2025). Efficient method development for chiral separation by using CHIRAL ART columns. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to the Cross-Validation of 2-Methyldecanoic Acid Analysis
For researchers, scientists, and drug development professionals, the precise and accurate quantification of branched-chain fatty acids like 2-Methyldecanoic acid is paramount. This compound, a chiral medium-chain fatty acid, presents unique analytical challenges due to its structure and physical properties.[1][2][3] The choice of analytical technique is not merely a matter of convenience; it is a critical decision that dictates the reliability, sensitivity, and ultimate validity of your experimental data.
This guide provides an in-depth, objective comparison of the three principal analytical techniques for 2-Methyldecanoic acid analysis: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring that each described protocol is a self-validating system grounded in scientific integrity.
Understanding 2-Methyldecanoic Acid
2-Methyldecanoic acid (CAS 24323-23-7) is a branched-chain fatty acid with a methyl group at the alpha-position (C-2).[1] This structure imparts specific characteristics:
-
Chirality: The C-2 carbon is a stereocenter, meaning the molecule exists as two non-superimposable mirror images (enantiomers). This is a critical consideration for biological and pharmaceutical studies, as enantiomers can have different physiological effects.
-
Polarity & Volatility: The carboxylic acid group makes the molecule polar and relatively non-volatile, posing a challenge for direct analysis by techniques like Gas Chromatography.[4]
-
Solubility: It is generally insoluble in water but soluble in organic solvents, a key factor in designing sample extraction procedures.[1]
The accurate analysis of this molecule is crucial in fields ranging from metabolomics to the development of fragrances and pharmaceuticals.[5]
Gas Chromatography-Mass Spectrometry (GC-MS): The Classic Workhorse
GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds.[6] For fatty acids, it offers high resolution and sensitivity, but with a critical caveat: the need for derivatization.
The Principle of Causality: Why Derivatization is Essential
Direct injection of free carboxylic acids like 2-Methyldecanoic acid into a GC system leads to poor chromatographic performance. The polar carboxyl group causes strong interactions with the stationary phase, resulting in broad, tailing peaks, poor sensitivity, and low reproducibility.[4] To overcome this, we convert the carboxylic acid into a less polar, more volatile ester. This process, known as derivatization (typically methylation to form a Fatty Acid Methyl Ester or FAME), is not just an extra step; it is the foundational choice that enables high-quality GC-MS analysis.[7]
Experimental Workflow & Protocol: GC-MS
The following protocol outlines a self-validating system for the quantitative analysis of 2-Methyldecanoic acid using GC-MS.
Caption: GC-MS workflow for 2-Methyldecanoic acid analysis.
Detailed Protocol:
-
Sample Extraction:
-
For biological fluids (plasma, urine), perform a liquid-liquid extraction (LLE) using a solvent like ethyl acetate or methyl tert-butyl ether (MTBE) after acidification of the sample to protonate the carboxylic acid.
-
Alternatively, use Solid Phase Extraction (SPE) with an appropriate sorbent for cleanup.[8]
-
-
Derivatization to Fatty Acid Methyl Ester (FAME):
-
Evaporate the extraction solvent to dryness under a stream of nitrogen.
-
Add 1 mL of 14% Boron Trifluoride (BF3) in methanol.[7] This is a common and effective esterification agent.
-
Seal the vial and heat at 60-80°C for 15-30 minutes. The heat catalyzes the reaction to ensure complete conversion.
-
Cool the vial to room temperature.
-
-
FAME Extraction:
-
Add 1 mL of hexane and 1 mL of saturated sodium chloride solution. The salt solution helps to break any emulsions and forces the nonpolar FAME into the hexane layer.
-
Vortex thoroughly and centrifuge to separate the layers.
-
Carefully transfer the upper hexane layer containing the 2-methyldecanoate methyl ester to a new vial for injection.
-
-
GC-MS Analysis:
-
Injector: Split/splitless, 250°C.
-
Column: A mid-polarity capillary column (e.g., DB-5ms, 30m x 0.25mm x 0.25µm) is suitable.
-
Oven Program: Start at 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range m/z 40-400.
-
-
Quantification:
-
Prepare a calibration curve using a certified standard of 2-Methyldecanoic acid, subjecting it to the same derivatization procedure as the samples.
-
Identify the target peak by its retention time and mass spectrum (looking for the molecular ion and characteristic fragments).
-
Quantify using the integrated peak area against the calibration curve.
-
Chiral Analysis by GC-MS
To separate the (R)- and (S)-enantiomers, a chiral stationary phase is required. The sample preparation remains the same, but the GC column is replaced with a chiral column (e.g., a cyclodextrin-based column). This allows for the baseline separation of the two enantiomeric methyl esters, enabling their individual quantification.[5][9]
Liquid Chromatography-Mass Spectrometry (LC-MS): Versatility for Complex Matrices
LC-MS has emerged as a powerful alternative, particularly for complex biological samples, as it can often reduce the need for extensive cleanup and derivatization.[10]
The Principle of Causality: To Derivatize or Not to Derivatize?
Unlike GC, LC operates with the analyte in a liquid phase. This presents a choice:
-
Direct Analysis (Underivatized): Analyze the free carboxylic acid. The challenge here is poor retention on standard reversed-phase (C18) columns due to the high polarity of the analyte.[10] This can be overcome by using specific columns (e.g., CSH C18) or mobile phase modifiers, but sensitivity can be compromised by poor ionization in the MS source.
-
Derivatized Analysis: Chemically tag the carboxylic acid with a moiety that enhances its chromatographic retention and ionization efficiency. This is often the preferred route for achieving high sensitivity and robust quantification.[10][11]
Experimental Workflow & Protocol: LC-MS/MS
This protocol focuses on a robust, derivatization-based approach for high-sensitivity analysis.
Caption: LC-MS/MS workflow for 2-Methyldecanoic acid analysis.
Detailed Protocol:
-
Sample Extraction:
-
For plasma or serum, perform a simple protein precipitation by adding 3 volumes of cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Vortex and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
-
Derivatization:
-
Reconstitute the dried extract in a solution containing the derivatizing agent. A common choice for carboxylic acids is 3-nitrophenylhydrazine (3-NPH), which reacts with the carboxyl group.[10]
-
The reaction is typically catalyzed by a coupling agent (like EDC) and a base (like pyridine) and proceeds at a controlled temperature (e.g., 40-60°C).
-
-
LC-MS/MS Analysis:
-
LC System: UHPLC for high resolution and speed.
-
Column: A high-quality C18 column (e.g., 1.7 µm particle size, 2.1 x 100 mm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A suitable gradient from low %B to high %B to elute the derivatized analyte.
-
MS/MS Detector: Triple Quadrupole (QqQ) Mass Spectrometer.
-
Ionization: Electrospray Ionization (ESI), typically in negative mode for the 3-NPH derivative.
-
-
Quantification (MRM):
-
Use Multiple Reaction Monitoring (MRM) for maximum selectivity and sensitivity. This involves monitoring a specific precursor ion -> product ion transition for the analyte and its internal standard.
-
Quantify using the peak area ratio of the analyte to the internal standard against a calibration curve.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Authority
NMR provides an orthogonal approach, offering unparalleled structural information and direct quantification without the need for chemical derivatization.[12]
The Principle of Causality: Direct, Non-Destructive Quantification
NMR measures the absorption of radiofrequency energy by atomic nuclei in a magnetic field. The chemical environment of each nucleus dictates its specific resonance frequency, providing a detailed map of the molecule's structure.[13] For quantification, the integral (area under the peak) of a specific resonance is directly proportional to the number of protons giving rise to that signal. By comparing the integral of an analyte peak to that of a known concentration of an internal standard, one can achieve absolute quantification.[14] This method is non-destructive and less susceptible to the matrix effects that can plague MS-based techniques.[12][14]
Experimental Workflow & Protocol: ¹H NMR
The workflow for NMR is significantly simpler in its sample preparation phase.
Caption: ¹H NMR workflow for 2-Methyldecanoic acid analysis.
Detailed Protocol:
-
Sample Preparation:
-
Extract and purify the 2-Methyldecanoic acid if it is in a complex matrix.
-
Accurately weigh the dried extract and a known amount of an internal standard (e.g., TSP or TMSP) into a vial.
-
Dissolve the mixture in a precise volume of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
-
NMR Analysis:
-
Transfer the solution to a high-quality NMR tube.
-
Acquire a quantitative ¹H NMR spectrum on a high-field spectrometer (≥400 MHz). Key parameters include a sufficient relaxation delay (D1) to ensure full magnetization recovery for accurate integration.
-
-
Data Analysis & Quantification:
-
Process the spectrum (phasing, baseline correction).
-
Identify the characteristic signals for 2-Methyldecanoic acid. The proton on the C-2 carbon and the methyl protons at C-2 will provide unique, well-resolved signals for integration. The carboxylic acid proton itself appears as a broad signal far downfield (10-12 ppm).[15]
-
Integrate the area of a distinct analyte peak (e.g., the C-2 methyl doublet) and the internal standard peak (e.g., the TSP singlet at 0 ppm).
-
Calculate the concentration based on the known concentration of the internal standard and the ratio of the integrals.
-
Comparative Cross-Validation
The choice of technique depends entirely on the analytical objective. A robust validation plan should adhere to established guidelines, such as those from the International Council for Harmonisation (ICH), which are recognized by the FDA.[16][17][18]
Performance Characteristics
| Parameter | GC-MS (with Derivatization) | LC-MS/MS (with Derivatization) | ¹H NMR (Direct) |
| Selectivity | High (Chromatographic + Mass) | Very High (Chromatographic + MS/MS) | High (Unique chemical shifts) |
| Sensitivity | High (LOD/LOQ in µg/mL to ng/mL range)[7][19] | Very High (LOD/LOQ in ng/mL to pg/mL range)[20] | Moderate (LOD/LOQ in µg/mL range)[21] |
| Linearity (R²) | Excellent (>0.99)[12] | Excellent (>0.99) | Excellent (>0.99)[14] |
| Precision (%RSD) | Good (<15%)[19] | Excellent (<10%) | Excellent (<5%)[14] |
| Accuracy (%Recovery) | Good (85-115%)[19] | Excellent (90-110%) | Excellent (95-105%) |
| Matrix Effects | Can be significant, requires cleanup[12] | Can be significant, mitigated by IS and cleanup | Minimal to None[12][14] |
| Throughput | Moderate | High | Low |
| Chiral Separation | Yes (with chiral column)[5] | Yes (with chiral column/additive) | No (standard), requires chiral derivatizing agents |
Decision Logic: Choosing the Right Tool
The following logic diagram can guide your selection process.
Caption: Decision tree for selecting an analytical technique.
Conclusion and Recommendations
There is no single "best" method for the analysis of 2-Methyldecanoic acid; there is only the most appropriate method for a given scientific question.
-
For high-sensitivity bioanalysis in complex matrices like plasma or tissue extracts, a derivatization-based LC-MS/MS method is the superior choice. Its selectivity (via MRM) and high ionization efficiency provide the low detection limits required for pharmacological and metabolomic studies.
-
For routine quality control, flavor/fragrance profiling, or when chiral separation is the primary goal , GC-MS offers a robust and cost-effective solution. The technology is mature, and chiral GC columns provide excellent enantiomeric resolution.
-
For definitive structural confirmation, purity assessment, and the analysis of reference standards , NMR is the authoritative technique. Its non-destructive nature and freedom from matrix effects make it the gold standard for absolute quantification, albeit with lower sensitivity than MS-based methods.
Ultimately, the cross-validation of results between two orthogonal techniques (e.g., LC-MS/MS and NMR) provides the highest level of confidence in your data, ensuring the scientific rigor demanded in research and drug development.
References
-
Yan, J., et al. (2017). Orthogonal Comparison of GC–MS and 1H NMR Spectroscopy for Short Chain Fatty Acid Quantitation. ACS Publications. [Link]
-
Gomathy, V., et al. (2017). GC-MS Analysis of Phytochemical Compounds Present in the Methanolic Extract of Viburnum punctatum Buch-Ham Ex D.Don. Research Journal of Pharmacy and Biological and Chemical Sciences. [Link]
-
Rivai, H., et al. (2020). VALIDATION OF ANALYTICAL METHODS AND DETERMINATION OF ALPHA-LINOLENIC ACID (OMEGA 3) AND LINOLEIC ACID (OMEGA 6) IN SOME FORMULA. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
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Giera, M., et al. (2008). LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs. ACS Publications. [Link]
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ResearchGate. (n.d.). Orthogonal Comparison of GC-MS and 1 H NMR Spectroscopy for Short Chain Fatty Acid Quantitation | Request PDF. ResearchGate. [Link]
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News-Medical. (n.d.). Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR. News-Medical.net. [Link]
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Doc Brown's Chemistry. (n.d.). proton NMR spectrum of 2-methylpropanoic acid. Doc Brown's Chemistry. [Link]
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Wang, M., et al. (2020). Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections. National Institutes of Health. [Link]
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Lämmerhofer, M., et al. (2023). Profiling of branched chain and straight chain saturated fatty acids by ultra-high performance liquid chromatography-mass spectrometry. PubMed. [Link]
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Zenkevich, I.G. (n.d.). Acids: Derivatization for GC Analysis. Encyclopedia of Chromatography. [Link]
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Yan, J., et al. (2017). Orthogonal Comparison of GC–MS and 1H NMR Spectroscopy for Short Chain Fatty Acid Quantitation. Analytical Chemistry. [Link]
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AABILIS. (n.d.). 2-Methyldecanoic acid. AABILIS. [Link]
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Al-Waiz, M., et al. (2019). A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers. MDPI. [Link]
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Safety Operating Guide
Personal protective equipment for handling 2-Methyldecanoic acid
Executive Summary & Chemical Context
2-Methyldecanoic acid (CAS: 24323-23-7) is a branched-chain fatty acid often utilized as a chiral building block in drug development and lipid formulation.[1][2] Unlike straight-chain decanoic acid, the
The Safety Paradox: While not acutely toxic (like cyanides) or highly volatile (like low-molecular-weight solvents), this compound presents a persistent contact hazard .[1][2] As a lipophilic organic acid, it rapidly penetrates the skin's lipid barrier, leading to delayed but severe dermatitis.[1][2] Its high boiling point (~270°C) means it does not evaporate quickly; spills remain hazardous until actively cleaned.[1][2]
Primary GHS Hazards:
Hierarchy of Controls
Before selecting PPE, you must implement engineering controls. The low vapor pressure of 2-methyldecanoic acid often leads researchers to underestimate inhalation risks.[1][2] However, heating or aerosolizing the substance (e.g., during rotary evaporation or sonication) significantly increases respiratory exposure risks.[2]
Engineering Controls Checklist
| Control Type | Requirement | Scientific Rationale |
| Primary Containment | Chemical Fume Hood | Required.[1][2] While volatility is low at RT, the "rancid" odor is potent, and heating generates irritating organic acid vapors.[1][2] |
| Temperature Control | Warm Water Bath (35°C) | The melting point is ~27–32°C. It may exist as a semi-solid sludge.[1][2] Do not chip at the solid with a spatula (creates aerosols).[1][2] Gently melt it to handle as a liquid. |
| Waste Trap | Secondary Containment | Use a tray.[1][2] Fatty acids are viscous and difficult to clean from porous surfaces.[2] |
Personal Protective Equipment (PPE) Matrix
This matrix is designed based on the permeation dynamics of medium-chain fatty acids.[1][2]
Hand Protection: The Nitrile Imperative
Do not use Latex. Natural rubber latex is susceptible to swelling and degradation when exposed to oils and fatty acids.[1][2] The lipophilic tail of 2-methyldecanoic acid will intercalate into the latex polymer matrix, reducing barrier integrity.[1][2]
| PPE Category | Recommendation | Technical Justification |
| Gloves (Splash) | Nitrile (0.11 mm / 4 mil) | Excellent resistance to organic acids.[1][2] Change immediately upon contamination.[1][2][5][6] |
| Gloves (Immersion) | Double-gloving or Thicker Nitrile (0.2 mm) | Required if cleaning spills or handling large volumes (>100 mL).[1][2] |
| Eye Protection | Indirect Vent Goggles | Critical. Viscous acids adhere to the cornea.[2] Standard safety glasses allow liquids to drip behind the lens.[2] |
| Body Protection | Cotton Lab Coat (High-neck) | Synthetic blends can melt if a fire occurs (fatty acids are combustible).[1][2] 100% cotton is preferred.[2] |
| Respiratory | N95 / P100 (if outside hood) | Only required if engineering controls (fume hood) fail or during spill cleanup outside the hood.[1][2] |
Operational Protocol: The "Melt-and-Transfer" Method[1][2]
Handling 2-methyldecanoic acid is logistically challenging because it often sits at the phase transition between solid and liquid at room temperature.[1][2]
Step-by-Step Workflow
-
Phase Assessment:
-
The Closed-Loop Weighing:
-
Reaction Setup:
-
Decontamination (The "Saponification" Wash):
-
Glassware will remain greasy.[1][2] Water alone is ineffective.[1][2]
-
Wash 1: Rinse with a small amount of Acetone or Ethanol (collect as organic waste).[1][2]
-
Wash 2: Wash with a dilute base (e.g., 1M NaOH) or Alconox.[2] This converts the fatty acid into a water-soluble soap (saponification).[1][2]
-
Visualizing the Safety Logic
The following diagram illustrates the decision-making process for handling 2-methyldecanoic acid, emphasizing the phase-state check.
Figure 1: Operational workflow for handling 2-Methyldecanoic acid, prioritizing phase control to minimize aerosol generation.
Emergency Response & Disposal
Spill Management
Do NOT use water. Water will cause the fatty acid to bead up and spread, increasing the contaminated surface area.[2]
-
Isolate: Evacuate the immediate area if the spill is large (>500 mL) and heated (vapors).[1][2]
-
Clean: Wipe the surface with acetone followed by soapy water.[2]
Disposal Logistics[1][2]
-
Aquatic Hazard: Due to H412 (Harmful to aquatic life), this material must never be poured down the sink.[2] It persists in the environment.[1][2]
-
Container: High-density polyethylene (HDPE) or glass waste containers are suitable.[1][2]
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 91167, Decanoic acid, 2-methyl-.[1][2] Retrieved from [Link][1][2]
-
European Chemicals Agency (ECHA). Registration Dossier - Decanoic acid, 2-methyl- (CAS 24323-23-7).[1][2] Retrieved from [Link][1][2]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
